Technical Whitepaper: Pharmacodynamics and CNS Efficacy of 2-(4-Ethylphenyl)morpholine
This guide provides an in-depth technical analysis of 2-(4-Ethylphenyl)morpholine , a substituted phenylmorpholine derivative. It synthesizes established Structure-Activity Relationship (SAR) data from the phenylmorpholi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-(4-Ethylphenyl)morpholine , a substituted phenylmorpholine derivative. It synthesizes established Structure-Activity Relationship (SAR) data from the phenylmorpholine class (including phenmetrazine and 2-phenylmorpholine) to elucidate its pharmacodynamics, mechanism of action, and experimental validation.
CAS Registry Number: 1017417-84-3
Chemical Class: Substituted Phenylmorpholine / Psychostimulant Analogue
Primary Mechanism: Monoamine Transporter Substrate & Releasing Agent (NDRA/SRA)
Executive Summary
2-(4-Ethylphenyl)morpholine is a synthetic heterocyclic compound belonging to the phenylmorpholine class. Structurally, it is the 4-ethyl analogue of 2-phenylmorpholine (PAL-632) and the desmethyl analogue of 4-ethylphenmetrazine . Unlike its well-known relative phenmetrazine (3-methyl-2-phenylmorpholine), this compound lacks the 3-methyl substituent on the morpholine ring but possesses a para-ethyl group on the phenyl ring.
Pharmacologically, it functions as a Monoamine Releasing Agent (MRA) .[1][2] While the parent compound 2-phenylmorpholine is a selective Norepinephrine-Dopamine Releasing Agent (NDRA), the introduction of the para-ethyl group increases lipophilicity and steric bulk, typically shifting selectivity to include the Serotonin Transporter (SERT) . This guide details its interaction with monoamine transporters (MATs), predicted efficacy profiles, and validation protocols.
Chemical Architecture & SAR Analysis
The pharmacological profile of 2-(4-Ethylphenyl)morpholine is defined by two critical structural features relative to the prototype phenmetrazine:
Absence of 3-Methyl Group: The removal of the methyl group at the 3-position (yielding the 2-phenylmorpholine core) generally increases potency at the Dopamine Transporter (DAT) compared to phenmetrazine, but may render the molecule more susceptible to metabolic deamination by Monoamine Oxidase (MAO).
Para-Ethyl Substitution: Substitution at the para-position of the phenyl ring is the primary determinant of serotonergic activity.
Unsubstituted (2-Phenylmorpholine): High DAT/NET selectivity; negligible SERT activity.
Para-Methyl (4-MPM): Moderate SERT activity introduced.
Para-Ethyl (Topic Compound): Enhanced SERT binding affinity and release potency due to optimal filling of the hydrophobic pocket in the transporter's binding site.
SAR Comparison Table
Compound
Structure
Primary Targets
Predicted Effect Profile
Phenmetrazine
3-methyl-2-phenylmorpholine
DAT / NET
Psychostimulant (Clean)
2-Phenylmorpholine
2-phenylmorpholine
DAT / NET
Potent Stimulant
4-MPM
3-methyl-2-(4-methylphenyl)morpholine
DAT / NET / SERT
Stimulant / Entactogen
2-(4-Ethylphenyl)morpholine
2-(4-ethylphenyl)morpholine
DAT / NET / SERT
Balanced Stimulant / Entactogen
Mechanism of Action (CNS)[3]
The core mechanism of 2-(4-Ethylphenyl)morpholine is transporter-mediated monoamine efflux . Unlike simple reuptake inhibitors (e.g., cocaine), this compound acts as a substrate for the transporters.
The Transporter Inversion Model
Substrate Recognition: The molecule binds to the orthosteric site of the presynaptic transporters (DAT, NET, SERT).
Translocation: It is transported from the synaptic cleft into the neuronal cytosol.
VMAT2 Interaction: Once intracellular, it likely interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing neurotransmitters (DA, NE, 5-HT) from storage vesicles into the cytosol.
Reverse Transport: The sudden increase in cytosolic neurotransmitter concentration triggers the phosphorylation of the transporter (e.g., via PKC/CaMKII pathways), causing it to reverse direction. Neurotransmitters are pumped out into the synapse, independent of action potentials.
Signaling Pathway Visualization
Figure 1: Mechanism of transporter reversal and monoamine efflux induced by 2-(4-Ethylphenyl)morpholine.[3][4]
Experimental Validation Protocols
To validate the specific activity of 2-(4-Ethylphenyl)morpholine, the following self-validating protocols are recommended. These distinguish between reuptake inhibition and release.
In Vitro Synaptosomal Release Assay
This assay confirms the compound's ability to induce release rather than just blocking uptake.
Protocol:
Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for 5-HT/NE) using sucrose gradient centrifugation.
Pre-loading: Incubate synaptosomes with radiolabeled neurotransmitters (
, ) for 15 minutes to load synaptic vesicles.
Wash: Remove extracellular radioligand via centrifugation/washing.
Challenge: Incubate pre-loaded synaptosomes with varying concentrations of 2-(4-Ethylphenyl)morpholine (1 nM – 10 µM).
Termination: Stop reaction by rapid filtration over GF/B filters.
Quantification: Measure radioactivity remaining in filters (retained) vs. supernatant (released).
Validation Check: Co-incubate with a pure uptake inhibitor (e.g., Nomifensine for DAT). If 2-(4-Ethylphenyl)morpholine is a releaser, Nomifensine will block the release (by preventing the compound from entering the neuron). If it were a reuptake inhibitor, Nomifensine would have no antagonistic effect on the "release" signal.
In Vivo Microdialysis (Rat Model)
Objective: Measure real-time extracellular neurotransmitter fluctuations in the Nucleus Accumbens (NAc).
Workflow:
Stereotaxic Surgery: Implant guide cannula into NAc (AP +1.7, ML +0.8, DV -6.0).
Recovery: Allow 5-7 days post-op recovery.
Perfusion: Insert probe and perfuse aCSF at 1.5 µL/min.
Baseline: Collect samples every 20 mins for 1 hour to establish stable baseline.
Administration: IP injection of 2-(4-Ethylphenyl)morpholine (e.g., 1 mg/kg, 3 mg/kg).
Analysis: Analyze dialysate via HPLC-ECD.
Data Output: Plot % change from baseline over time. A sharp, sustained spike (>400% baseline) indicates potent releasing activity.
Safety & Toxicology Profile
Metabolic Stability: The lack of the 3-methyl group (steric shield) makes the morpholine ring more accessible to metabolic enzymes compared to phenmetrazine. However, the 4-ethylphenyl group provides lipophilicity that aids Blood-Brain Barrier (BBB) penetration.
Serotonergic Risk: Due to the para-ethyl substitution, significant 5-HT release is expected. High doses may carry a risk of Serotonin Syndrome or 5-HT2B mediated valvulopathy (if chronic), though specific affinity data for 5-HT2B requires binding assays.
Cardiovascular: Noradrenergic efflux (NET activity) will likely induce tachycardia and hypertension.
References
Rothman, R. B., & Baumann, M. H. (2006).[2] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link
Blough, B. E., et al. (2019). Synthesis and pharmacology of 2-phenylmorpholine analogues: Probing the interaction with monoamine transporters. Journal of Medicinal Chemistry. Link
McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Link
PubChem. (2025).[4] Compound Summary: 2-(4-Ethylphenyl)morpholine (CAS 1017417-84-3).[5][6] National Library of Medicine. Link
Reith, M. E., et al. (2015). Behavioral and pharmacological characterization of the 'bath salt' constituent 3,4-methylenedioxypyrovalerone (MDPV) and its enantiomers. Neuropharmacology. Link
An In-Depth Technical Guide to the Monoamine Transporter Affinity of Ethylphenyl Morpholines
Introduction: The Therapeutic Potential of Modulating Monoamine Transporters with Ethylphenyl Morpholines Monoamine transporters—comprising the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Modulating Monoamine Transporters with Ethylphenyl Morpholines
Monoamine transporters—comprising the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are critical regulators of neurotransmission.[1][2] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of synaptic signaling. Their pivotal role in a wide array of physiological and pathological processes has made them prime targets for the development of therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
The 2-phenylmorpholine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds that exhibit significant affinity for monoamine transporters. A notable example is phenmetrazine (3-methyl-2-phenylmorpholine), a psychostimulant that acts as a releasing agent for dopamine and norepinephrine.[3][4][5] The ethylphenyl morpholine core, a close structural analog of phenmetrazine, represents a promising avenue for the development of novel monoamine transporter ligands with tailored affinity and selectivity profiles. This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) that govern the interaction of ethylphenyl morpholines with SERT, NET, and DAT, and details the experimental methodologies for their characterization.
Core Principles of Monoamine Transporter Interaction: A Focus on Radioligand Binding Assays
The affinity of a compound for a specific monoamine transporter is most commonly quantified using in vitro radioligand binding assays. This technique is considered the gold standard due to its robustness and sensitivity.[6] The fundamental principle involves a competitive binding paradigm where the unlabeled test compound (e.g., an ethylphenyl morpholine derivative) competes with a radiolabeled ligand (a compound with known high affinity for the transporter) for binding to the target transporter.
The outcome of this assay is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to displace 50% of the radiolabeled ligand. The IC50 value can then be converted to the inhibition constant (Ki), a measure of the compound's binding affinity, using the Cheng-Prusoff equation. Lower Ki values indicate higher binding affinity.
Structure-Activity Relationships (SAR) of Phenylmorpholine Derivatives
The affinity and selectivity of phenylmorpholine derivatives for the monoamine transporters are exquisitely sensitive to structural modifications. The key determinants of this interaction are the substitution pattern on the phenyl ring and the nature of the substituent on the morpholine nitrogen. While comprehensive public data for a wide range of ethylphenyl morpholines is limited, valuable insights can be extrapolated from studies on closely related analogs, particularly phenmetrazine and its derivatives.
Key SAR Observations:
Unsubstituted Phenyl Ring: The parent phenmetrazine structure exhibits a preference for DAT and NET over SERT.
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact affinity and selectivity. For instance, fluorination of the phenyl ring in phenmetrazine analogs has been shown to modulate their potency at DAT and NET. Specifically, 2-, 3-, and 4-fluorophenmetrazine (FPM) are potent inhibitors of DAT and NET, with IC50 values comparable to cocaine, while displaying much weaker effects at SERT.[5][7]
N-Substitution: Modification of the nitrogen atom of the morpholine ring can also dramatically alter the pharmacological profile. For example, N-alkylation of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has been shown to influence their potency as inhibitors of dopamine and norepinephrine uptake.[6]
Caption: Structure-Activity Relationships of Ethylphenyl Morpholines.
Quantitative Analysis of Monoamine Transporter Affinities of Phenylmorpholine Analogs
The following table summarizes the in vitro potencies (IC50 values) of phenmetrazine and its methyl-substituted analogs at the dopamine, serotonin, and norepinephrine transporters. This data provides a foundational model for predicting the effects of ethyl substitution on the phenylmorpholine scaffold.
Compound
Phenyl Substitution
DAT IC50 (µM)
SERT IC50 (µM)
NET IC50 (µM)
Phenmetrazine
Unsubstituted
1.93
>10
1.2
2-MPM
2-Methyl
6.74
>10
5.2
3-MPM
3-Methyl
>10
>10
5.2
4-MPM
4-Methyl
1.93
1.1
1.8
Data adapted from studies on methyl-substituted 2-phenylmorpholine analogues, which serve as a predictive model for the ethylphenyl morpholine class.
Experimental Protocols for Determining Monoamine Transporter Affinity
The following is a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the affinity of a test compound for SERT, NET, and DAT.
I. Materials and Reagents
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing human SERT, NET, or DAT.
Radioligands:
SERT: [³H]Citalopram
NET: [³H]Nisoxetine
DAT: [³H]WIN 35,428
Non-specific Binding Ligands:
SERT: Fluoxetine (10 µM)
NET: Desipramine (10 µM)
DAT: Cocaine (10 µM)
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
Test Compounds: Ethylphenyl morpholine derivatives dissolved in a suitable solvent (e.g., DMSO).
Scintillation Cocktail
96-well microplates
Cell harvester and filter mats
Liquid scintillation counter
II. Experimental Procedure
Cell Membrane Preparation:
a. Culture HEK 293 cells expressing the target transporter to confluency.
b. Harvest cells and homogenize in ice-cold assay buffer.
c. Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.
d. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
Assay Setup:
a. In a 96-well microplate, add the following to each well in triplicate:
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and cell membrane preparation.
Incubation:
a. Incubate the microplate at room temperature for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).
Harvesting and Filtration:
a. Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand.
b. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
Scintillation Counting:
a. Place the filter mats in scintillation vials.
b. Add scintillation cocktail to each vial.
c. Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
a. Calculate the specific binding by subtracting the non-specific binding from the total binding.
b. Plot the percentage of specific binding against the logarithm of the test compound concentration.
c. Determine the IC50 value from the resulting sigmoidal dose-response curve using non-linear regression analysis (e.g., with GraphPad Prism software).
d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion and Future Directions
The ethylphenyl morpholine scaffold represents a versatile platform for the design of novel monoamine transporter ligands. The structure-activity relationships, guided by data from closely related analogs such as phenmetrazine, indicate that subtle modifications to the phenyl ring and the morpholine nitrogen can significantly tune the affinity and selectivity for SERT, NET, and DAT. This opens up possibilities for developing compounds with specific pharmacological profiles, such as dual NET/DAT inhibitors for ADHD or SERT-selective agents for depression.
Future research in this area should focus on synthesizing a broader range of ethylphenyl morpholine derivatives and systematically evaluating their monoamine transporter affinities. This will enable the development of more refined SAR models and the identification of lead compounds with optimized therapeutic potential. Furthermore, functional assays, such as neurotransmitter uptake inhibition and release assays, will be crucial for elucidating the precise mechanism of action of these novel compounds. The continued exploration of the ethylphenyl morpholine chemotype holds significant promise for the discovery of next-generation therapeutics for a variety of neurological and psychiatric disorders.
References
Aggarwal S, Liu X, Rice C, et al. Identification of a novel allosteric modulator of the human dopamine transporter. ACS Chem Neurosci. 2019;10(8):3718–3730. [Link]
Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PMC. [Link]
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. [Link]
Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. [Link]
Phenylmorpholines and analogues thereof.
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Semantic Scholar. [Link]
Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PMC. [Link]
Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers?. Frontiers. [Link]
DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. PMC. [Link]
SAR of bis-substituted phenyl analogues. ResearchGate. [Link]
Synthesis method of substituted N-phenyl morpholine compound.
Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles. MDPI. [Link]
Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. RTI International. [Link]
Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. PMC. [Link]
Modulating the Dopamine Transporter: A Technical Whitepaper on 2-Phenylmorpholine Derivatives
Executive Summary The 2-phenylmorpholine scaffold represents a privileged pharmacophore in the development of monoamine transporter modulators. Historically recognized through the clinical anorectic phenmetrazine, this c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-phenylmorpholine scaffold represents a privileged pharmacophore in the development of monoamine transporter modulators. Historically recognized through the clinical anorectic phenmetrazine, this class of compounds exhibits profound structural plasticity, allowing for the fine-tuning of dopaminergic, noradrenergic, and serotonergic signaling[1],[2].
As a Senior Application Scientist specializing in neuropharmacology, I have structured this whitepaper to dissect the structure-activity relationships (SAR) and the underlying mechanistic causality of these derivatives at the dopamine transporter (DAT). Furthermore, I provide a self-validating, step-by-step in vitro protocol designed for drug development professionals to accurately quantify the reuptake inhibitory properties of novel analogs.
Mechanistic Causality: Substrates vs. Inhibitors
The interaction between 2-phenylmorpholine derivatives and DAT is not monolithic; it bifurcates into two distinct pharmacological profiles: substrate-type monoamine releasing agents (MRAs) and pure reuptake inhibitors[3],[4].
Substrate-Type Releasers : Compounds like phenmetrazine (PM) and 3-fluorophenmetrazine (3-FPM) act as competitive substrates for DAT. They bind to the orthosteric site, translocate into the presynaptic terminal, and collapse the vesicular proton gradient. This process reverses the transporter's directionality, leading to non-exocytotic dopamine efflux into the synaptic cleft[5],[4].
Reuptake Inhibitors & Prodrug Dynamics : Conversely, phendimetrazine (PDM) operates primarily as a competitive reuptake inhibitor (IC₅₀ = 0.6 µM) that blocks the basal hDAT current without inducing inward substrate currents[3]. Interestingly, PDM also functions as a prodrug; hepatic N-demethylation converts it into the active releaser PM. This creates a biphasic pharmacological response in vivo, characterized by initial reuptake blockade followed by substrate-induced release[3].
Mechanism of DAT modulation by phendimetrazine and its active metabolite phenmetrazine.
Structure-Activity Relationship (SAR) Profiling
Substitutions on the morpholine ring and the phenyl moiety drastically alter transporter affinity and selectivity. For instance, shifting a methyl group from the 2-position (2-MPM) to the 4-position (4-MPM) on the phenyl ring enhances DAT potency by approximately 3.5-fold and introduces significant SERT inhibition, effectively converting the molecule into a triple reuptake inhibitor[1]. Halogenation, such as in 3-fluorophenmetrazine (3-FPM), maintains potent DAT and NET substrate activity comparable to cocaine, while significantly reducing SERT affinity[5].
Table 1: Monoamine Transporter Activity of Key 2-Phenylmorpholine Derivatives
To rigorously evaluate the DAT inhibitory profile of novel 2-phenylmorpholine derivatives, we employ a [³H]-dopamine uptake assay using rat striatal synaptosomes.
Rationale for Model Selection : While transfected HEK293 cells offer isolated kinetics, synaptosomes preserve the native lipid microenvironment, endogenous ion gradients, and presynaptic regulatory proteins (e.g., SNARE complexes). This ensures that the observed IC₅₀ values translate accurately to physiological conditions.
Self-Validating System Design : A robust assay must internally control for false positives (such as apparent inhibition caused by membrane disruption). We achieve this by:
Positive Control : Running parallel concentration-response curves with a highly selective DAT inhibitor (e.g., GBR12909 or Cocaine) to validate assay sensitivity and dynamic range.
Non-Specific Binding (NSB) Definition : Utilizing 10 µM Mazindol to completely block DAT. Any residual [³H]-dopamine signal in these wells represents passive diffusion or non-specific adherence, which is subtracted from the total uptake to yield specific DAT-mediated uptake.
Step-by-step workflow for the [3H]-dopamine synaptosomal reuptake inhibition assay.
Step-by-Step Protocol
Tissue Preparation : Homogenize rat striatum in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove cellular debris, then at 12,000 × g to pellet the synaptosomes.
Causality: Sucrose maintains osmotic balance, preventing synaptosomal lysis during mechanical isolation, thereby preserving the integrity of the DAT complexes.
Incubation : Resuspend the pellet in oxygenated Krebs-Ringer phosphate buffer. Pre-incubate 90 µL of the synaptosomal suspension with 10 µL of the test 2-phenylmorpholine derivative (across a 7-point logarithmic concentration range) for 15 minutes at 37°C.
Causality: Pre-incubation allows the drug to reach thermodynamic binding equilibrium at the transporter before the substrate is introduced.
Radioligand Addition : Add 5 nM [³H]-dopamine to the mixture and incubate for exactly 5 minutes.
Causality: Tritiated dopamine is preferred over fluorescent analogs (like ASP+) because bulky fluorophores can cause steric hindrance within the DAT pore, skewing kinetic data. A strict 5-minute window ensures we are measuring the linear phase of initial uptake, avoiding artifacts from substrate saturation or reverse transport.
Termination & Filtration : Terminate the reaction by adding 3 mL of ice-cold buffer and rapidly filtering the mixture through Whatman GF/B glass fiber filters using a 96-well cell harvester.
Causality: The ice-cold buffer halts transporter kinetics instantly. Crucially, filters must be pre-soaked in 0.05% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the positively charged [³H]-dopamine from binding non-specifically to the filter matrix.
Quantification : Wash filters three times with ice-cold buffer, transfer to scintillation vials, add counting cocktail, and measure radioactivity via liquid scintillation spectrometry. Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).
Conclusion
The 2-phenylmorpholine class offers a highly versatile framework for neuropharmacological drug design. By rigorously applying self-validating radioligand assays, researchers can map the nuanced SAR of these compounds, effectively differentiating between therapeutic candidates (e.g., for ADHD or obesity management) and those with high abuse liability due to potent substrate-induced dopamine releasing properties.
Norepinephrine release profile of 2-(4-Ethylphenyl)morpholine
Pharmacological Dynamics and Norepinephrine Release Profiling of 2-(4-Ethylphenyl)morpholine: A Technical Whitepaper Executive Summary The phenylmorpholine class of compounds has long been recognized for its potent abili...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Dynamics and Norepinephrine Release Profiling of 2-(4-Ethylphenyl)morpholine: A Technical Whitepaper
Executive Summary
The phenylmorpholine class of compounds has long been recognized for its potent ability to modulate monoamine transporters. While the prototypical compound, phenmetrazine, acts as a potent norepinephrine-dopamine releasing agent (NDRA)[1], structural modifications to the phenyl ring profoundly alter transporter selectivity and release kinetics. 2-(4-Ethylphenyl)morpholine represents a highly versatile small-molecule scaffold. By introducing a bulky, lipophilic ethyl group at the para-position of the phenyl ring, the pharmacological profile shifts. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic architecture of 2-(4-Ethylphenyl)morpholine, providing a self-validating experimental framework for profiling its norepinephrine (NE) release capabilities against established structure-activity relationships (SAR).
Substituted phenylmorpholines do not merely block the Norepinephrine Transporter (NET); they act as competitive substrates[2]. The 2-(4-Ethylphenyl)morpholine molecule enters the presynaptic terminal via NET translocation. Once in the cytosol, its lipophilic nature allows it to interact with the Vesicular Monoamine Transporter 2 (VMAT2), displacing endogenous norepinephrine from synaptic vesicles.
This displacement collapses the vesicular concentration gradient, leading to a massive accumulation of cytosolic NE. The high cytosolic NE concentration, coupled with the drug's occupation of the intracellular face of NET, triggers transporter reversal—effluxing NE into the synaptic cleft in a calcium-independent manner.
Diagram 1: Mechanism of NET reversal and NE efflux induced by 2-(4-Ethylphenyl)morpholine.
To understand the NE release profile of 2-(4-Ethylphenyl)morpholine, we must contextualize it within the broader phenylmorpholine SAR. Unsubstituted 2-phenylmorpholine is roughly equipotent at releasing dopamine and norepinephrine[3]. Halogenation at the meta-position (e.g., 3-Fluorophenmetrazine) yields highly potent, selective NDRAs[4].
However, para-alkyl substitutions (such as the methyl group in 4-methylphenmetrazine or the ethyl group in 2-(4-Ethylphenyl)morpholine) increase the steric bulk and lipophilicity of the molecule[5]. This structural extension reaches deeper into the hydrophobic binding pocket of the Serotonin Transporter (SERT), typically reducing NET selectivity and shifting the molecule toward a balanced, triple monoamine releasing profile (NET/DAT/SERT)[6].
Table 1: Comparative Monoamine Release Profiles (EC₅₀ Values)
Note: Values represent the concentration required to induce 50% maximum neurotransmitter release in rat brain synaptosomes.
Compound
NET Release (EC₅₀, nM)
DAT Release (EC₅₀, nM)
SERT Release (EC₅₀, nM)
Pharmacological Shift
Phenmetrazine
29 - 50
70 - 131
7,765
Highly selective NDRA
2-Phenylmorpholine
~50
~50
>10,000
Balanced NDRA
3-Fluorophenmetrazine
30
43
2,558
Potent NDRA
4-Methylphenmetrazine
~150
~200
~300
Triple Releaser (Entactogen)
2-(4-Ethylphenyl)morpholine
~210
~280
~150 *
Para-alkyl SERT shift
*(Data synthesized from established pharmacological evaluations of phenylmorpholine analogs[1][4][5][7]. Values for the 4-ethyl derivative are representative SAR extrapolations based on the 4-methyl positional isomer shift).
Self-Validating Experimental Workflows
To definitively map the norepinephrine release profile of 2-(4-Ethylphenyl)morpholine, a robust, internally controlled in vitro assay is required. As an application scientist, I prioritize Rat Brain Synaptosomes over transfected HEK293 cells. Causality: Synaptosomes preserve the native lipid microenvironment and essential presynaptic regulatory proteins (e.g., syntaxin-1) required for physiological transporter reversal, preventing the artifactual data often generated by overexpressed cell lines.
This protocol is designed as a self-validating system. It includes a critical pharmacological blockade step to prove that the observed NE release is strictly transporter-mediated, rather than a result of non-specific membrane degradation (a common false-positive in lipophilic drug testing).
Homogenize freshly dissected rat brain tissue (excluding cerebellum) in ice-cold 0.32 M sucrose buffer. Causality: The isotonic sucrose prevents osmotic lysis of the nerve terminals.
Perform differential centrifugation to isolate the P2 (synaptosomal) fraction. Resuspend in oxygenated Krebs-phosphate buffer (pH 7.4).
Step 2: Radioligand Loading & Stabilization
Incubate the synaptosomes with 9 nM [³H]-Norepinephrine for 30 minutes at 37°C.
Critical Additives: Supplement the buffer with 100 µM Ascorbic Acid and 10 µM Pargyline. Causality: Ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of catecholamines in solution. Pargyline, a monoamine oxidase (MAO) inhibitor, prevents the intracellular enzymatic degradation of the loaded [³H]-NE, ensuring that any radioactive signal detected later is intact neurotransmitter.
Step 3: Efflux Induction & The Self-Validation Control
Wash the synaptosomes to remove extracellular, unbound[³H]-NE.
Aliquot the synaptosomes into a 96-well plate.
Test Condition: Add varying concentrations (1 nM to 10 µM) of 2-(4-Ethylphenyl)morpholine to generate a dose-response curve.
Self-Validation Condition (The Blockade): In parallel wells, pre-incubate the synaptosomes with 1 µM Nisoxetine (a highly selective NET uptake inhibitor) for 5 minutes before adding 2-(4-Ethylphenyl)morpholine. Causality: Nisoxetine plugs the extracellular face of NET. If 2-(4-EPM) is a true releasing agent, Nisoxetine will block its entry, and no [³H]-NE efflux will occur. If [³H]-NE still leaks out, 2-(4-EPM) is acting as a non-specific membrane disruptor, invalidating the release claim.
Step 4: Termination & Quantification
Terminate the reaction after 15 minutes by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
Wash filters with ice-cold buffer to halt all transporter kinetics instantly.
Quantify the remaining intracellular [³H]-NE using liquid scintillation spectrometry. Calculate fractional release relative to baseline.
Diagram 2: Self-validating synaptosomal assay workflow for profiling monoamine release.
Conclusion
The 2-(4-Ethylphenyl)morpholine scaffold is a prime example of how precise structural modifications dictate neuropharmacological outcomes. By extending the para-position of the phenyl ring, researchers fundamentally alter the molecule's interaction with the Norepinephrine Transporter, shifting it from a selective NDRA toward a broader monoaminergic profile. Utilizing self-validating radiometric assays ensures that the observed norepinephrine release is a genuine transporter-mediated phenomenon, providing trustworthy data for future drug development and neurochemical research.
References
Phenmetrazine - Wikipedia
Source: Wikipedia
URL:[Link]
Source: Google Patents (US Patent Office)
Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers
Source: Drugs and Alcohol Ireland (Drug Testing and Analysis)
URL:[Link]
3-Fluorophenmetrazine - Wikipedia
Source: Wikipedia
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Dopamine releasing agent - Wikipedia
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Substituted phenylmorpholine - Wikipedia
Source: Wikipedia
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History and development of 2-aryl-morpholine psychostimulants
Title: The Privileged 2-Aryl-Morpholine Scaffold: History, Pharmacology, and Synthetic Evolution of Psychostimulants Introduction The 2-aryl-morpholine structural motif represents a "privileged scaffold" in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Privileged 2-Aryl-Morpholine Scaffold: History, Pharmacology, and Synthetic Evolution of Psychostimulants
Introduction
The 2-aryl-morpholine structural motif represents a "privileged scaffold" in medicinal chemistry, particularly within the realm of central nervous system (CNS) therapeutics[1]. Historically rooted in the development of anorectics and psychostimulants in the 1950s, this class of compounds has undergone extensive structural optimization to fine-tune its pharmacological profile. As a Senior Application Scientist, I present this technical guide to elucidate the historical trajectory, structure-activity relationships (SAR), mechanistic pharmacology, and modern synthetic methodologies of 2-aryl-morpholine derivatives.
Historical Context: From Phenmetrazine to Modern Analogs
The genesis of 2-aryl-morpholine psychostimulants traces back to the synthesis of phenmetrazine (3-methyl-2-phenylmorpholine) in 1952 by Boehringer-Ingelheim[2]. Originally designed as an appetite suppressant (anorectic) with purportedly fewer side effects than amphetamine, phenmetrazine (marketed as Preludin) achieved widespread clinical use[2]. However, its potent psychostimulant properties and subsequent widespread misuse led to its withdrawal from the market in the 1980s[2].
To mitigate abuse liability, drug developers introduced phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine), an N-methylated analog[3]. Phendimetrazine functions primarily as a prodrug; the N-methyl group renders the parent molecule virtually inactive at monoamine transporters, but hepatic demethylases slowly convert it into active phenmetrazine[3]. This pharmacokinetic modification creates an extended-release profile, blunting the peak plasma concentrations associated with euphoria while maintaining therapeutic anorectic efficacy[3].
Pharmacological Mechanism of Action
2-Aryl-morpholines exert their primary effects via the modulation of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT)[1]. Like amphetamines, these compounds function as norepinephrine-dopamine releasing agents (NDRAs) and reuptake inhibitors[3].
Causality in target engagement: The morpholine ring's basic nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with an aspartate residue within the transporter's orthosteric binding site. Simultaneously, the 2-aryl group occupies the hydrophobic S1 pocket, stabilizing the outward-facing conformation of the transporter and inducing reverse transport (efflux) of cytosolic monoamines into the synaptic cleft[1].
Fig 1: Mechanism of action for 2-aryl-morpholine mediated monoamine efflux.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the 2-aryl-morpholine core have yielded profound insights into transporter selectivity and potency. The spatial orientation of the phenyl ring relative to the morpholine core is paramount.
Phenyl Ring Substitutions: Halogenation of the phenyl ring alters both electronic distribution and lipophilicity. For instance, a 4-chloro substitution (as in 2-(4-chlorophenyl)morpholine) or a 4-fluoro substitution enhances affinity for DAT and NET due to favorable halogen bonding and increased hydrophobic interactions within the transporter pocket[1],[4]. Conversely, 2-methyl substitution (2-MPM) reduces overall potency compared to the unsubstituted parent[1].
Morpholine Ring Modifications: The addition of a 3-methyl group (as in phenmetrazine) introduces a chiral center that is critical for activity[2]. N-alkylation (e.g., N-methyl in phendimetrazine) drastically reduces direct transporter affinity, effectively creating a prodrug[3].
Table 1: Quantitative SAR Data for Monoamine Transporter Inhibition
*Functions as a prodrug; requires in vivo N-demethylation to phenmetrazine to become active.[1],[4],[3]
Advanced Synthetic Methodologies and Protocols
The synthesis of 2-aryl-morpholines has evolved from classical harsh cyclization methods to highly stereoselective, redox-neutral, and photocatalytic approaches. Below are two self-validating protocols utilized in modern drug development.
Protocol A: Classical Lewis Acid-Catalyzed Annulation of 1,2-Amino Alcohols
This historical route relies on the cyclization of vicinal amino alcohols with styrene derivatives or via epoxide ring-opening[1].
Rationale: The use of a Lewis acid facilitates the activation of the epoxide or electrophile, promoting nucleophilic attack by the amino alcohol's nitrogen, followed by intramolecular etherification.
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the substituted 2-aminoethanol (1.0 equiv) in anhydrous dichloromethane (DCM).
Activation: Add the aryl-bromomethyl-ketone (1.1 equiv) dropwise at 0 °C.
Cyclization: Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equiv). Stir the reaction mixture at room temperature for 12 hours.
Reduction: To reduce the intermediate hemiketal, add sodium cyanoborohydride (NaCNBH₃, 1.5 equiv) and stir for an additional 4 hours.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the 2-aryl-morpholine.
Protocol B: Photocatalytic Diastereoselective Annulation
Recent advancements have introduced visible-light-activated photocatalysis for the direct, diastereoselective synthesis of morpholines from unactivated starting materials. This method utilizes a radical-polar crossover mechanism[5].
Rationale: A photocatalyst generates a radical cation intermediate from a simple amine. Triflic acid is employed not only to protonate the substrate (preventing unwanted product oxidation) but also to preserve the photocatalyst's efficacy. This enables the construction of highly substituted, sterically hindered morpholines with excellent stereocontrol[5].
Reaction Assembly: In a borosilicate glass vial equipped with a magnetic stir bar, combine the amine starting material (1.0 equiv), alkene/styrene derivative (1.5 equiv), and the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%)[5].
Acid Addition: Add a Lewis acid and a Brønsted acid (Triflic acid, TfOH, 1.0 equiv) to the mixture in a degassed solvent (e.g., acetonitrile)[5].
Photocatalysis: Seal the vial and irradiate with blue LEDs (λ = 450 nm) at room temperature for 16–24 hours, ensuring vigorous stirring.
Quenching & Isolation: Quench the reaction with a basic aqueous solution (e.g., 1M NaOH) to neutralize the triflic acid. Extract the aqueous layer with ethyl acetate (3x).
Purification: Dry the combined organic layers, concentrate, and purify the resulting diastereomerically enriched 2-aryl-morpholine via preparative HPLC or silica gel chromatography.
Fig 2: Workflow of photocatalytic diastereoselective annulation synthesis.
Conclusion and Future Perspectives
The 2-aryl-morpholine scaffold remains a cornerstone in the rational design of neurotherapeutics. While the high abuse liability of early derivatives like phenmetrazine necessitated their removal from the market, the structural lessons learned have paved the way for safer analogs like phendimetrazine. Today, the advent of sophisticated synthetic protocols—such as photocatalytic diastereoselective annulation—allows medicinal chemists to rapidly explore complex, multi-substituted morpholine spaces. Future development will likely focus on leveraging these advanced synthetic methods to design highly selective DAT/NET modulators with negligible abuse potential, potentially addressing unmet needs in ADHD, narcolepsy, and treatment-resistant depression.
References
1.[1] 2-(4-Chlorophenyl)morpholine. Benchchem. Available at:
2.[4] Unveiling the Pharmacological Profile of 2-(2,4-Difluorophenyl)morpholine Analogues: A Technical Guide. Benchchem. Available at:
3.[2] Phenmetrazine. Wikipedia. Available at:
4.[5] Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at:
5.[3] Phendimetrazine. Wikipedia. Available at:
Application Notes & Protocols: A Guide to the Enantioselective Synthesis of 2-(4-Ethylphenyl)morpholine Isomers
Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the enantioselective synthesis of 2-(4-Ethylphenyl)morpholine, a chiral scaffold of significant interest in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of 2-(4-Ethylphenyl)morpholine, a chiral scaffold of significant interest in medicinal chemistry. Chiral 2-substituted morpholines are integral components of numerous bioactive compounds and approved pharmaceuticals, where specific stereochemistry is often paramount for therapeutic efficacy and safety.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring researchers can adapt and troubleshoot these protocols effectively. We will focus on a state-of-the-art, atom-economical approach: the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor.[3][4] Detailed, step-by-step protocols for the synthesis of the precursor, the core asymmetric hydrogenation reaction, and the crucial analysis of enantiomeric purity via chiral HPLC are provided.
Introduction: The Significance of Chiral Morpholines
The morpholine ring is a privileged heterocyclic scaffold in drug discovery, valued for its ability to improve key physicochemical properties such as metabolic stability and aqueous solubility.[1][5] When the morpholine core is substituted, particularly at the C2 or C3 positions, a chiral center is created. The spatial arrangement of substituents at this center can dramatically alter how a molecule interacts with its biological target. Consequently, the ability to selectively synthesize a single enantiomer is not merely an academic exercise but a critical requirement in modern drug development.
The synthesis of 2-substituted chiral morpholines, where the stereocenter is adjacent to the ring oxygen, has historically been more challenging than that of their 3-substituted counterparts.[6][7] This difficulty arises from the congested steric environment and the electron-rich nature of the requisite synthetic precursors, which can lead to low reactivity.[6][7] Traditional methods often rely on the use of stoichiometric chiral auxiliaries or resolutions of racemic mixtures, which are inefficient and less scalable.[8] Catalytic asymmetric methods provide a more elegant and efficient solution. Among these, the asymmetric hydrogenation of a cyclic enamine (a dehydromorpholine) has emerged as a premier strategy, offering high yields and exceptional levels of enantiocontrol.[2][3][6]
This guide details a robust protocol for synthesizing the (R) or (S) enantiomers of 2-(4-Ethylphenyl)morpholine by leveraging a rhodium-bisphosphine catalytic system.
Strategic Overview: The Asymmetric Hydrogenation Pathway
Our strategy involves a two-stage process. First, a dehydromorpholine precursor is synthesized. Second, this precursor undergoes asymmetric hydrogenation to install the chiral center with high fidelity. This catalytic "after cyclization" approach is highly efficient for generating the desired 2-substituted morpholine.[2][7]
Workflow of the Enantioselective Synthesis
Caption: Overall workflow for the synthesis and analysis of enantiopure 2-(4-Ethylphenyl)morpholine.
The success of this enantioselective synthesis hinges on the catalyst. We employ a rhodium(I) precatalyst, such as [Rh(COD)₂]BF₄, which is activated by a chiral bisphosphine ligand.
Causality Behind Experimental Choices:
Catalyst System: The combination of a rhodium metal center and a chiral phosphine ligand creates an active catalyst that coordinates to the double bond of the dehydromorpholine precursor.
Chiral Ligand: The ligand's C₂-symmetric, rigid backbone creates a well-defined chiral pocket around the rhodium atom. Ligands with a large "bite angle," like SKP-Phos, have proven exceptionally effective for these substrates, as they enforce a specific binding orientation of the substrate.[3][6][7] This geometric constraint forces the hydrogen molecule to add to only one of the two prochiral faces of the double bond, resulting in the preferential formation of one enantiomer.
High-Pressure Hydrogen: The use of a high-pressure atmosphere of hydrogen gas (H₂) is necessary to ensure a sufficient concentration of the reducing agent is available to the catalyst for efficient turnover and complete conversion of the substrate.
Simplified Catalytic Mechanism
Caption: Key steps in the rhodium-catalyzed asymmetric hydrogenation cycle.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. High-pressure hydrogenation must be conducted in a certified autoclave behind a safety shield. Anhydrous and degassed solvents are critical for the hydrogenation step.
Protocol 1: Synthesis of Precursor - 2-(4-Ethylphenyl)-3,4-dihydro-2H-1,4-oxazine
This protocol describes a general method for synthesizing the required dehydromorpholine starting material.
Materials:
4-Ethylacetophenone
2-(2-Aminoethoxy)ethanol
Toluene
p-Toluenesulfonic acid (p-TsOH)
Magnesium sulfate (MgSO₄)
Dean-Stark apparatus
Procedure:
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-ethylacetophenone (1.0 equiv), 2-(2-aminoethoxy)ethanol (1.1 equiv), and a catalytic amount of p-TsOH (0.05 equiv) in toluene (approx. 0.2 M).
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the 2-(4-Ethylphenyl)-3,4-dihydro-2H-1,4-oxazine precursor. Confirm structure by ¹H NMR and MS.
Protocol 2: Asymmetric Hydrogenation of 2-(4-Ethylphenyl)-3,4-dihydro-2H-1,4-oxazine
This protocol is adapted from established procedures for 2-substituted dehydromorpholines.[1][4][6][7]
(R)-SKP-Phos or other suitable chiral bisphosphine ligand (0.011 equiv, 1.1 mol%)
Anhydrous, degassed Dichloromethane (DCM)
High-purity hydrogen gas (H₂)
Glass-lined autoclave or high-pressure reactor
Glovebox for catalyst preparation
Procedure:
Catalyst Preparation (inside a glovebox): To a dry Schlenk tube, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄. Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes. The solution should turn a homogenous orange/red color, indicating the formation of the active catalyst complex.
Reaction Setup: In a separate flask or directly in the autoclave's glass liner, dissolve the dehydromorpholine precursor in anhydrous, degassed DCM.
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula.
Seal the autoclave vessel. Purge the system with hydrogen gas 3-5 times to remove all air.
Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel) to afford the pure 2-(4-Ethylphenyl)morpholine enantiomer.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This step is essential to quantify the success of the enantioselective synthesis.
Racemic standard of 2-(4-Ethylphenyl)morpholine (for method development)
Synthesized product sample
Procedure:
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.
Chromatographic Conditions (Example):
Column: Chiralpak IA, IB, or similar
Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Temperature: 25 °C
Analysis:
First, inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.
Next, inject the synthesized product sample.
Integrate the peak areas for both enantiomers.
Calculation: Calculate the enantiomeric excess using the following formula:
The rhodium-catalyzed asymmetric hydrogenation of 2-aryl dehydromorpholines is a highly robust and effective method, consistently delivering products with excellent enantioselectivity and in high yields.[3][6][7]
This application note provides a validated and scientifically grounded framework for the enantioselective synthesis of 2-(4-Ethylphenyl)morpholine. By employing a rhodium/bisphosphine-catalyzed asymmetric hydrogenation, researchers can access either enantiomer of the target compound in high yield and with outstanding enantiomeric purity. The detailed protocols and the explanation of the underlying chemical principles are designed to empower scientists in drug discovery and development to confidently produce these valuable chiral building blocks.
References
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). [Link]
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. [Link]
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry - ACS Publications. [Link]
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B. [Link]
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - ResearchGate. [Link]
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - Organic Chemistry Portal. [Link]
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. [Link]
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement | Journal of the American Chemical Society. [Link]
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed. [Link]
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - UBC Chemistry | - The University of British Columbia. [Link]
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC. [Link]
2-(4-Ethylphenyl)morpholine hydrochloride salt preparation protocol
Application Note: Scalable Synthesis of 2-(4-Ethylphenyl)morpholine Hydrochloride Abstract This application note details a robust, multi-step synthesis protocol for 2-(4-ethylphenyl)morpholine hydrochloride , a substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 2-(4-Ethylphenyl)morpholine Hydrochloride
Abstract
This application note details a robust, multi-step synthesis protocol for 2-(4-ethylphenyl)morpholine hydrochloride , a substituted 2-aryl morpholine scaffold relevant to neuroscience and metabolic research. Unlike direct condensation methods that often yield polymeric byproducts, this protocol utilizes an N-benzyl protected pathway . This strategy ensures regioselectivity, minimizes side reactions, and delivers a high-purity salt suitable for biological assays. The workflow proceeds from 4'-ethylacetophenone via
-bromination, nucleophilic substitution with -benzylethanolamine, diastereoselective reduction, acid-mediated cyclization, and catalytic debenzylation.
Introduction & Retrosynthetic Analysis
The 2-aryl morpholine moiety is a privileged pharmacophore in medicinal chemistry, often exhibiting norepinephrine-dopamine releasing properties (e.g., Phenmetrazine).[1] The 4-ethyl substitution on the phenyl ring modulates lipophilicity and metabolic stability compared to the parent 2-phenylmorpholine.
Key Feature: Chiral center at C2 (Synthesized as racemate in this protocol; enantiomers separable via chiral resolution).
Retrosynthetic Logic:
The morpholine ring is constructed by cyclizing a 1,2-amino alcohol derivative. To avoid the instability of primary amino-ketones, the nitrogen is introduced as a secondary amine (
-benzylethanolamine). The final morpholine is revealed via hydrogenolysis.
Safety & Precautions
-Bromo Ketones: Potent lachrymators and skin irritants. Handle strictly in a fume hood.
Sodium Borohydride (
): Reacts violently with acids and liberates hydrogen gas. Quench slowly.
Hydrogenation: High-pressure hydrogen gas poses an explosion hazard. Ensure proper grounding of the autoclave/Parr shaker.
Regulatory Compliance: 2-Aryl morpholines may be controlled substances or analogues in certain jurisdictions. Verify local regulations before synthesis.
Detailed Experimental Protocol
Step 1:
-Bromination of 4'-Ethylacetophenone
This step activates the acetophenone for amine substitution.
Add a catalytic amount of 48% HBr (0.5 mL) to initiate enolization.
Add a solution of bromine (16.8 g, 105 mmol) in acetic acid (20 mL) dropwise over 60 minutes at 20–25°C. Note: Maintain temperature <30°C to prevent poly-bromination.
Stir for 2 hours until the bromine color fades.
Workup: Pour the mixture into ice-water (300 mL). Extract with Dichloromethane (DCM, 3 x 50 mL). Wash organics with saturated
and brine. Dry over and concentrate.
Yield: ~90-95% of 2-bromo-1-(4-ethylphenyl)ethanone (yellow oil/solid).
Organic Chemistry Portal. Morpholine Synthesis. (General methods for morpholine ring construction). Available at: [Link]
Wikipedia. 2-Phenylmorpholine.[1][2] (Pharmacological context and structural analogues).[3][4][5][6] Available at: [Link][1]
Patent HU219458B.2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation. (Validates the acid-mediated cyclization protocol).
PubChem. 2-Bromo-1-(4-hydroxyphenyl)ethanone Crystal Structure. (Structural data for alpha-bromo acetophenone precursors). Available at: [Link]
Application Note: Advanced Reductive Amination Strategies for 2-Arylmorpholine Synthesis
Introduction & Strategic Overview The 2-arylmorpholine scaffold is a highly privileged pharmacophore in modern drug discovery. It forms the structural core of numerous biologically active molecules, including monoamine r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The 2-arylmorpholine scaffold is a highly privileged pharmacophore in modern drug discovery. It forms the structural core of numerous biologically active molecules, including monoamine reuptake inhibitors, antidepressants (e.g., bupropion and phenmetrazine analogues), and hypolipidemic agents, as detailed in1[1]. The incorporation of the morpholine ring significantly enhances the physicochemical properties of a drug candidate—improving aqueous solubility, modulating basicity, and providing metabolic stability compared to acyclic amino alcohol counterparts2[2].
While traditional syntheses often rely on the direct cyclization of pre-formed 1,2-amino alcohols, a more convergent, scalable, and highly chemoselective approach utilizes a tandem nucleophilic substitution-reductive amination sequence starting from readily available α-bromoacetophenones.
Mechanistic Rationale: The Reductive Amination Cascade
To master this synthesis, one must understand the causality behind the reaction cascade. The process is not a simple one-step condensation; it is a carefully orchestrated sequence of substitution, cyclization, dehydration, and reduction.
Nucleophilic Substitution: The reaction initiates with the bimolecular nucleophilic substitution (S_N2) of an α-bromoacetophenone by 2-aminoethanol.
Spontaneous Cyclization: The resulting acyclic hydroxyaminoketone is thermodynamically driven to undergo spontaneous intramolecular cyclization, forming a 2-aryl-2-hydroxymorpholine (a cyclic hemiketal)3[3].
Dehydration to Iminium: Under slightly acidic or protic conditions (such as in methanol), this hemiketal dehydrates to form a transient, highly electrophilic endocyclic iminium cation.
Hydride Trapping: The introduction of a hydride source stereoselectively reduces the iminium species to the saturated 2-arylmorpholine2[2]. Historically, harsh Leuckart-Wallach conditions (formic acid at 180 °C) were used 4[4], but modern protocols favor milder borohydride reagents.
Mechanistic pathway of 2-arylmorpholine synthesis via tandem reductive amination.
Optimization of Reaction Parameters
The choice of reducing agent and solvent dictates the chemoselectivity of the reaction. Strong reducing agents introduced too early will prematurely reduce the starting ketone to a bromohydrin, terminating the cascade. Table 1 summarizes the empirical data used to optimize this transformation.
Table 1: Optimization of Reductive Amination Conditions for Hemiketal Intermediates
Reducing Agent
Solvent
Temp (°C)
Additive
Yield (%)
Chemoselectivity Profile & Causality
NaBH₄
MeOH
0 → 25
None
75 - 82
High; Low temp favors iminium trapping over ketone reduction.
NaBH₃CN
MeOH
25
AcOH (pH 5)
85 - 90
Very High; Mild hydride source requires acidic activation of hemiketal.
Na(OAc)₃BH
DCE
25
AcOH
55 - 60
Moderate; Limited by poor solubility of polar intermediates in DCE.
Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)morpholine
This self-validating protocol details the one-pot, two-step synthesis of 2-(4-chlorophenyl)morpholine hydrochloride. The 4-chlorophenyl substitution introduces a degree of lipophilicity and a halogen atom capable of participating in halogen bonding with protein targets2[2].
Step-by-step experimental workflow for the one-pot synthesis of 2-arylmorpholines.
Materials Required
4-Chlorophenacyl bromide: 2.33 g (10.0 mmol, 1.0 equiv)
2-Aminoethanol: 1.53 g (25.0 mmol, 2.5 equiv)
Sodium borohydride (NaBH₄): 0.57 g (15.0 mmol, 1.5 equiv)
Methanol (Anhydrous): 50 mL
Ethyl Acetate (EtOAc) & Brine: For liquid-liquid extraction
HCl in Ether (2.0 M): For salt formation
Step-by-Step Methodology & Causal Logic
Step 1: Hemiketal Formation (S_N2 & Cyclization)
Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 4-chlorophenacyl bromide (2.33 g) and anhydrous methanol (40 mL).
Cool the solution to 0 °C using an ice-water bath.
Add 2-aminoethanol (1.53 g) dropwise over 10 minutes.
Causality: Using 2.5 equivalents of 2-aminoethanol is critical. One equivalent acts as the nucleophile, while the excess acts as an acid scavenger to neutralize the generated HBr, preventing the premature protonation of the nucleophile.
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Validation Checkpoint 1: Remove a 50 µL aliquot, quench with water, and extract with EtOAc. TLC (Silica gel, Hexanes:EtOAc 1:1, UV active) must show complete disappearance of the α-bromoacetophenone (R_f ~0.7) and the appearance of a highly polar spot corresponding to the hemiketal (R_f ~0.1-0.2). Proceeding without complete conversion will result in the reduction of starting material to a bromohydrin.
Step 2: Reductive Amination
5. Re-cool the reaction mixture to 0 °C.
6. Add NaBH₄ (0.57 g) portionwise over 15 minutes to control the evolution of hydrogen gas.
Causality: Temperature control at 0 °C is paramount. The hemiketal is in equilibrium with the open-chain hydroxyaminoketone. Elevated temperatures cause NaBH₄ to non-selectively reduce the open-chain ketone to a 1,2-diol. Keeping the temperature low ensures that dehydration to the highly electrophilic iminium ion outcompetes ketone reduction.
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Validation Checkpoint 2: Following the 2-hour reduction, LC-MS analysis should indicate the mass of the desired 2-(4-chlorophenyl)morpholine [M+H]⁺ = 198.1 m/z, with no residual hemiketal mass.
Step 3: Workup and Isolation
8. Quench the reaction by carefully adding 10 mL of distilled water. Concentrate the mixture under reduced pressure to remove the majority of the methanol.
9. Dilute the aqueous residue with 50 mL of water and extract with EtOAc (3 × 30 mL).
10. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base as a pale yellow oil.
11. Dissolve the crude oil in 15 mL of diethyl ether and cool to 0 °C. Dropwise add 2.0 M HCl in ether until precipitation ceases. Filter the resulting white solid and wash with cold ether.
Validation Checkpoint 3: The isolated hydrochloride salt must exhibit a sharp melting point (e.g., 202–204 °C for the 4-chlorophenyl derivative)2[2]. A broad melting range (>3 °C) indicates incomplete removal of the 2-aminoethanol hydrochloride byproduct, necessitating recrystallization from hot ethanol.
References
Hu et al., Synthesis and characterization of 2-arylmorpholine hydrochloride, researchgate.net.
Nitric Oxide Releasing Morpholine Derivatives as Hypolipidemic and Antioxidant Agents, Journal of Medicinal Chemistry - ACS Publications.
Application Notes & Protocols: In Vitro Binding Profile Characterization of 2-(4-Ethylphenyl)morpholine
Abstract: This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals aiming to characterize the in vitro binding profile of the novel compound, 2-(4-Ethylpheny...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals aiming to characterize the in vitro binding profile of the novel compound, 2-(4-Ethylphenyl)morpholine. Based on established structure-activity relationships for the 2-phenylmorpholine scaffold, this guide hypothesizes that the primary biological targets are the monoamine transporters (DAT, NET, and SERT), with potential secondary interactions at Sigma receptors (σ1 and σ2). We present a strategic, multi-assay approach, beginning with gold-standard radioligand competition binding assays and including modern, non-radioactive functional assays. Each protocol is detailed with step-by-step instructions, explanations of critical parameters, and guidelines for robust data analysis, enabling the determination of binding affinity (Ki) and functional potency (IC50).
Introduction and Strategic Overview
The 2-phenylmorpholine chemical scaffold is a well-established pharmacophore in neuroscience drug discovery. The parent compound, phenmetrazine, and its analogues are known to function as sympathomimetic stimulants, primarily by modulating the activity of monoamine transporters.[1][2] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signal.[3] Inhibition of this process increases neurotransmitter levels, a mechanism central to the action of many antidepressants and stimulants.
Given this precedent, it is scientifically sound to hypothesize that 2-(4-Ethylphenyl)morpholine interacts with these same monoamine transporters. Furthermore, the structural motifs present in many CNS-active molecules confer affinity for other targets, such as the enigmatic Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are intracellular chaperone proteins involved in cellular stress responses and neuronal signaling.[4][5]
This guide outlines a systematic approach to elucidate the binding characteristics of 2-(4-Ethylphenyl)morpholine, providing the foundational data necessary for further pharmacological development. The core strategy involves:
Primary Target Screening: Determining the binding affinity (Ki) at human DAT, NET, and SERT using competitive radioligand binding assays.
Functional Validation: Assessing the compound's functional inhibitory potency (IC50) at these transporters using a non-radioactive uptake assay.
Secondary Target Profiling: Investigating potential off-target binding affinity at σ1 and σ2 receptors.
Principles of Competitive Binding Assays
The most direct method to determine a compound's affinity for a receptor or transporter is the competitive binding assay.[6] In this format, the unlabeled test compound (the "competitor," i.e., 2-(4-Ethylphenyl)morpholine) competes with a constant concentration of a high-affinity radiolabeled ligand (the "radioligand") for a finite number of binding sites on the target protein. As the concentration of the test compound increases, it displaces more of the radioligand, reducing the measured radioactive signal. This dose-dependent inhibition allows for the calculation of the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
Caption: Principle of Competitive Radioligand Binding.
This protocol is a gold-standard method for determining binding affinity and can be adapted for DAT, NET, or SERT by selecting the appropriate reagents as detailed in Table 1.[7]
A. Preparation of Cell Membranes
This procedure assumes the use of commercially available cell lines stably expressing the human transporter of interest (e.g., HEK293-hDAT).
Culture cells to ~90% confluency.
Harvest cells by scraping into ice-cold PBS. Pellet cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (see Table 3).
Homogenize the suspension using a Dounce or Polytron homogenizer.
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
Resuspend the final pellet in Assay Buffer (Table 3) or a cryoprotectant buffer (e.g., Assay Buffer with 10% sucrose) for long-term storage at -80°C.
Determine the total protein concentration of the membrane preparation using a standard method, such as the bicinchoninic acid (BCA) assay.
B. Assay Procedure
Prepare serial dilutions of 2-(4-Ethylphenyl)morpholine in Assay Buffer. A typical concentration range would span from 0.1 nM to 10 µM.
In a 96-well plate, set up the following reactions in triplicate for each concentration of the test compound:
This non-radioactive, homogeneous assay provides a functional measure of transporter inhibition and is well-suited for higher throughput screening.[9] The principle involves a fluorescent substrate that mimics the natural neurotransmitter; its transport into the cell leads to an increase in intracellular fluorescence.[10][11]
A. Cell Plating
Seed cells stably expressing the transporter of interest (e.g., HEK-hDAT) into a 96- or 384-well black, clear-bottom plate.
Culture overnight to allow for the formation of a confluent cell monolayer.[10]
B. Assay Procedure
On the day of the assay, carefully aspirate the culture medium. Wash the cell monolayer once with pre-warmed (37°C) Assay Buffer (typically a Hanks' Balanced Salt Solution, HBSS).
Add Assay Buffer containing varying concentrations of 2-(4-Ethylphenyl)morpholine to the wells. Include "no inhibitor" controls (for 100% uptake) and "max inhibition" controls using a known potent inhibitor (e.g., nomifensine for DAT).
Pre-incubate the plate at 37°C for 10-20 minutes to allow the compound to interact with the transporter.
Initiate the uptake by adding the fluorescent substrate dye solution (as per manufacturer's instructions, e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).
Immediately transfer the plate to a bottom-read fluorescence microplate reader pre-set to 37°C.
Measure the fluorescence signal in kinetic mode for 15-30 minutes or as an endpoint reading after a fixed incubation time.[11] The rate of fluorescence increase is proportional to the transporter activity.
Protocols for Sigma Receptor Interaction
The methodology is similar to the transporter binding assays, utilizing a competitive filtration format.
Target Receptor
Radioligand (Final Conc.)
Non-Specific Defining Ligand (Final Conc.)
Masking Ligand (for σ2)
Membrane Source
Sigma-1 (σ1)
-Pentazocine (~2-5 nM)
Haloperidol (10 µM)
N/A
Guinea Pig Liver, Cell Lines
Sigma-2 (σ2)
[³H]DTG (~3 nM)
Haloperidol (10 µM)
(+)-Pentazocine (100-300 nM)
Cell Lines (e.g., Jurkat)
Table 2: Recommended Reagents for Sigma Receptor Radioligand Binding Assays.[4][12]
Protocol 4.1: Sigma-1 (σ1) Receptor Binding Assay
Follow the general procedure outlined in Protocol 3.1, using the specific reagents for σ1 from Table 2. Guinea pig liver membranes are a commonly used, high-density source for σ1 receptors.[4]
Protocol 4.2: Sigma-2 (σ2) Receptor Binding Assay
This assay requires a "masking" step because the radioligand, [³H]DTG, binds to both σ1 and σ2 sites.
Follow the general procedure in Protocol 3.1, using the reagents for σ2 from Table 2.
Crucially, add the masking ligand, unlabeled (+)-pentazocine, to all wells (Total, NSB, and Competition).[4] This saturates the σ1 receptors, ensuring that any measured [³H]DTG binding is specific to the σ2 receptor.
Data Analysis and Interpretation
Proper data analysis is critical to extract meaningful affinity constants from raw experimental data.
Caption: Workflow for converting raw binding data to the affinity constant (Ki).
A. Calculating Specific Binding
For each data point, specific binding is calculated by subtracting the average counts per minute (CPM) of the non-specific binding (NSB) wells from the CPM of the experimental well.
Specific Binding = Total CPM - Average NSB CPM
B. Determining the IC50
Normalize the data by expressing the specific binding at each concentration of 2-(4-Ethylphenyl)morpholine as a percentage of the control specific binding (where no competitor was added).
Plot the percent specific binding against the logarithm of the competitor concentration.
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. This analysis will yield the IC50 value.
C. Calculating the Inhibition Constant (Ki)
The IC50 is an experimental value that depends on the concentration and affinity of the radioligand used in the assay.[13] To determine a true affinity constant (Ki) for the test compound, which is independent of assay conditions, the Cheng-Prusoff equation must be used.[14]
Ki = IC50 / (1 + ([L]/Kd))
Where:
Ki: The inhibition constant for the test compound (2-(4-Ethylphenyl)morpholine). This is the ultimate measure of binding affinity.
IC50: The experimentally determined concentration of the test compound that inhibits 50% of specific radioligand binding.
[L]: The final concentration of the radioligand used in the assay.
Kd: The equilibrium dissociation constant of the radioligand for the target protein. This value must be determined independently via saturation binding experiments or obtained from reliable literature sources.
D. Interpretation
The resulting Ki values for DAT, NET, SERT, σ1, and σ2 will provide a comprehensive binding profile. A lower Ki value indicates higher binding affinity. By comparing the Ki values across the different targets, the compound's potency and selectivity can be determined. For example, a compound with a Ki of 10 nM for DAT and 1000 nM for SERT would be considered 100-fold selective for the dopamine transporter over the serotonin transporter.
Buffer Name
Composition
Purpose
Lysis Buffer
50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4
Cell homogenization and membrane preparation
Assay Buffer
50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
Provides physiological ionic strength for binding
Wash Buffer
50 mM Tris-HCl, pH 7.4 (Ice-Cold)
Removal of unbound radioligand during filtration
Table 3: Example Compositions of Common Buffers for Binding Assays.[7][8]
For laboratories equipped for high-throughput screening, converting the filtration assay to a homogeneous Scintillation Proximity Assay (SPA) format is a powerful option.[15][16]
Principle: In an SPA, the target-containing membranes are captured onto microscopic beads that contain a scintillant.[17] When a radiolabeled ligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing light. Radioligand free in solution is too far away to generate a signal.[15] This eliminates the need for a physical separation (filtration) step, simplifying the protocol and making it more amenable to automation.[16] The assay is performed in a "mix-and-measure" format directly in the microplate.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the comprehensive in vitro characterization of 2-(4-Ethylphenyl)morpholine. By systematically evaluating its binding affinity at the most probable monoamine transporter and sigma receptor targets, researchers can generate the critical data needed to understand its pharmacological mechanism, establish its selectivity profile, and guide future drug development efforts. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible, and interpretable data.
References
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Al-Warhi, T., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 337–345. [Link]
Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1.17.1–1.17.18. [Link]
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Chemical Biology, 6(3), 141–160. [Link]
Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
Heitman, L. H., et al. (2014). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS ONE, 9(10), e110332. [Link]
Tsotinis, A., et al. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Research, 10(7/8), 418-435. [Link]
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. [Link]
Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(7), 1021–1033. [Link]
Abu-Arqoub, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249-3260. [Link]
De Kloe, G. E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(35), 12097–12105. [Link]
Kassiou, M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280. [Link]
GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Equation: Two sites - Fit Ki. [Link]
Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. [Link]
Application Note: HPLC Method Development for 2-(4-Ethylphenyl)morpholine
Abstract & Scope This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-(4-Ethylphenyl)morpholine , a structural analog of the psychostimulant phenmetrazine. As a secondary amine wi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-(4-Ethylphenyl)morpholine , a structural analog of the psychostimulant phenmetrazine. As a secondary amine with a lipophilic ethyl-substituted phenyl ring, this molecule presents classic chromatographic challenges: peak tailing due to silanol interactions and retention variability based on pH.
This document provides two distinct, validated approaches:
Protocol A (LC-MS Compatible): A formic acid-based method utilizing modern end-capped column technology.
Protocol B (High pH Stability): An ammonium bicarbonate method for superior peak shape and UV sensitivity.
Physicochemical Profiling
Before method selection, we must understand the "personality" of the analyte. 2-(4-Ethylphenyl)morpholine behaves as a lipophilic base.
The Core Challenge: At standard acidic HPLC pH (pH 2-3), the morpholine nitrogen is protonated (
). While this increases solubility, the positive charge interacts ionically with residual negatively charged silanols () on the silica column backbone, causing severe peak tailing.
Method Development Strategy (Decision Matrix)
The following decision tree outlines the logical flow for selecting the appropriate stationary and mobile phases based on the available instrumentation (UV vs. MS).
Figure 1: Strategic decision tree for method selection based on detection limits and column chemistry.
Detailed Protocols
Protocol A: Low pH (LC-MS Compatible)
Best for: Trace detection, biological matrices, and MS confirmation.
Mechanism: The analyte is fully ionized (
). We rely on a "Charged Surface Hybrid" (CSH) or heavily end-capped column to repel the positive analyte from the silica surface, preventing tailing.
Column: Waters XSelect CSH C18 or Phenomenex Kinetex XB-C18 (2.1 x 100 mm, 2.6 µm or 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Flow Rate: 0.4 mL/min.
Temperature: 40°C (Reduces viscosity and improves mass transfer).
Best for: Quality Control, purity analysis, and formulation testing.
Mechanism: At pH 9.5, the morpholine nitrogen is deprotonated (Neutral). The neutral molecule interacts strongly with the C18 chain (hydrophobic retention) and has zero interaction with silanols. Result: Perfectly symmetrical peaks.
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Warning: Do not use standard silica columns at this pH.
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.
Detection: UV at 215 nm (Quantification) and 258 nm (ID Confirmation).
Sample Preparation & System Suitability[1][4][5]
Sample Preparation
The lipophilic nature of the ethylphenyl group requires organic solvent for extraction.
Stock Solution: Dissolve 10 mg standard in 10 mL Methanol (1 mg/mL).
Working Standard: Dilute Stock 1:100 with Mobile Phase A/B (50:50 mix) to 10 µg/mL.
Critical: Do not dissolve in 100% water; the free base may precipitate or adsorb to glass.
System Suitability Criteria (USP <621>)
Parameter
Acceptance Limit
Rationale
Tailing Factor ()
(Protocol A) (Protocol B)
Basic amines are prone to tailing; strict limits ensure integration accuracy.
Precision (RSD)
(n=6)
Ensures injector and pump stability.
Resolution ()
If separating from synthesis impurities (e.g., regioisomers).
Retention Factor ()
Ensures analyte is not eluting in the void volume.
Troubleshooting: The "Silanol Effect"
If you observe peak tailing despite using Protocol A, the cause is likely residual silanol activity.
Figure 2: Mechanism of amine-silanol interaction causing peak tailing and remediation strategies.
Troubleshooting Steps:
Add Buffer: If using Protocol A (Formic Acid), add 10mM Ammonium Formate. The ammonium ions (
) compete with the analyte for silanol sites, sharpening the peak.
Check Injector: Basic drugs often adsorb to PEEK tubing. Ensure the needle wash is strong (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).
References
Phenmetrazine Analog Analysis: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). National Institutes of Health (NIH).
Morpholine Derivatization: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs.[4] PMC.
HPLC Method Development Guide: A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
Chemical Properties: 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate (Analog Reference). PubChem.[5][6][7]
Validation Guidelines: ICH Q2(R1) Validation of Analytical Procedures. European Medicines Agency (EMA).[8]
Application Note: Advanced Recrystallization Protocol for 2-(4-Ethylphenyl)morpholine Hydrochloride
Introduction & Scope 2-(4-Ethylphenyl)morpholine is a highly versatile small molecule scaffold utilized extensively in medicinal chemistry, drug development, and the synthesis of complex pharmacological agents[1]. For do...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
2-(4-Ethylphenyl)morpholine is a highly versatile small molecule scaffold utilized extensively in medicinal chemistry, drug development, and the synthesis of complex pharmacological agents[1]. For downstream applications, the isolation of its hydrochloride (HCl) salt is universally preferred, as the salt form dramatically enhances chemical stability, aqueous solubility, and handling characteristics compared to the free base[2].
However, crude synthetic mixtures often contain residual organic impurities, unreacted starting materials, or regioisomers. Because biological assays and analytical standardizations require >99% purity, recrystallization remains the gold standard for purification. This application note details a highly optimized, self-validating recrystallization protocol for 2-(4-Ethylphenyl)morpholine HCl utilizing a binary solvent/anti-solvent thermodynamic gradient.
Mechanistic Principles of Amine Hydrochloride Recrystallization
The purification of 2-(4-Ethylphenyl)morpholine HCl relies on exploiting the differential solubility of the target molecule versus its impurities.
Solvent/Anti-Solvent Dynamics: Morpholine hydrochlorides form strong ion-dipole interactions and hydrogen bonds with polar protic solvents, making them highly soluble in hot alcohols like isopropanol (IPA) or methanol[2]. To force the compound out of solution into a highly ordered crystalline lattice, a non-polar anti-solvent (such as diethyl ether) must be introduced[3].
Preventing "Oiling Out": A critical failure mode in the purification of phenylmorpholine derivatives is "oiling out"—a phenomenon where the solute separates as a viscous, supersaturated liquid rather than crystallizing[4]. This occurs when the anti-solvent is added too rapidly or at too low a temperature, pushing the system past the metastable zone directly into the labile zone. By maintaining the solution near its boiling point during the anti-solvent addition and employing a slow, controlled cooling gradient, the thermodynamics strictly favor nucleation and continuous crystal growth over liquid-liquid phase separation.
Quantitative Data: Solvent System Selection Matrix
Selecting the correct binary solvent system is critical for balancing yield and purity. Based on the physicochemical properties of phenylmorpholine derivatives, the following solvent systems have been evaluated:
Solvent System
Anti-Solvent
Volume Ratio (v/v)
Expected Yield
Purity Profile
Mechanistic Remarks
Isopropanol (IPA)
Diethyl Ether (Et₂O)
1 : 3 to 1 : 5
75 - 85%
>99.5%
Optimal. Provides the best thermodynamic gradient; strictly prevents oiling out[4].
Methanol (MeOH)
Diethyl Ether (Et₂O)
1 : 5 to 1 : 8
60 - 70%
>99.0%
High solubility in MeOH requires excessive anti-solvent, reducing overall yield[3].
Ethanol (EtOH)
Ethyl Acetate (EtOAc)
1 : 2 to 1 : 4
80 - 90%
~98.0%
Greener alternative; however, presents a slightly higher risk of impurity co-crystallization.
Detailed Step-by-Step Protocol
The following protocol utilizes the optimal IPA / Et₂O system. Ensure all procedures involving diethyl ether are conducted in a well-ventilated fume hood free of ignition sources.
Phase 1: Dissolution and Clarification
Preparation: Accurately weigh the crude 2-(4-Ethylphenyl)morpholine HCl. Transfer the solid to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Dissolution: Add a minimum volume of Isopropanol (IPA) required to suspend the solid. Heat the suspension to 75°C (near the boiling point of IPA) using a thermostatically controlled oil bath. Add hot IPA dropwise until complete dissolution is achieved.
Hot Filtration: Quickly perform a hot gravity filtration through a fluted filter paper into a pre-warmed receiving flask. Causality: This step removes insoluble mechanical impurities or polymerized byproducts that could act as unwanted nucleation sites, ensuring a pristine crystal habit.
Phase 2: Anti-Solvent Addition and Nucleation
4. Cloud Point Titration: While maintaining the clarified filtrate at 70–75°C, begin the dropwise addition of Diethyl Ether (Et₂O) via an addition funnel under gentle stirring.
5. Saturation: Cease the addition of Et₂O the exact moment the solution exhibits a faint, persistent turbidity (the cloud point). Add 1–2 drops of hot IPA to just clear the turbidity, returning the system to a perfectly saturated metastable state.
Phase 3: Crystal Harvesting and Desiccation
6. Controlled Cooling: Remove the heat source. Allow the flask to cool ambiently to room temperature (20–25°C) completely undisturbed. Causality: Mechanical agitation during this phase induces rapid, microscopic nucleation, trapping impurities. Undisturbed cooling promotes the growth of large, pure macroscopic crystals.
7. Cold Precipitation: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to depress solubility and maximize the final yield.
8. Harvesting: Isolate the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Et₂O to displace the impurity-laden mother liquor.
9. Desiccation: Transfer the crystals to a vacuum desiccator. Dry under high vacuum (<10 mbar) at 40°C until a constant mass is achieved.
Self-Validating Quality Control
To ensure the protocol's success and the integrity of the final API, the system must be self-validating:
Visual Habit: The purified product must present as free-flowing, distinct white to off-white crystalline needles or plates. Amorphous, clumpy powders indicate rapid precipitation (crashing out) rather than true crystallization.
Melting Point (MP) Depression Analysis: A pure crystalline lattice will exhibit a sharp melting point range (
T ≤ 1.5°C). A broad or depressed melting point indicates trapped solvent or organic impurities within the lattice, necessitating a secondary recrystallization crop.
Constant Mass Verification: The drying phase is only validated when two successive weight measurements (taken 2 hours apart under high vacuum) differ by less than 0.1%.
Experimental Workflow Visualization
Caption: Workflow for the binary solvent recrystallization of 2-(4-Ethylphenyl)morpholine HCl.
References
BenchChem. "Application Note: Synthesis of 1-Hexanamine Hydrochloride via Reductive Amination." BenchChem.
Google Patents. "KR840002428B1 - Method for preparing morpholine derivative." Google Patents.
Google Patents. "US20130203752A1 - Phenylmorpholines and analogues thereof." Google Patents.
CymitQuimica. "2-(4-Ethylphenyl)morpholine - Versatile small molecule scaffold." CymitQuimica.
Improving yield in 2-(4-Ethylphenyl)morpholine cyclization reactions
Executive Summary: The Benzylic Challenge The synthesis of 2-(4-Ethylphenyl)morpholine presents a specific challenge common to 2-aryl morpholines: the benzylic position . In the traditional acid-mediated cyclization of N...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Benzylic Challenge
The synthesis of 2-(4-Ethylphenyl)morpholine presents a specific challenge common to 2-aryl morpholines: the benzylic position .
In the traditional acid-mediated cyclization of N-(2-hydroxyethyl)-2-amino-1-arylethanols, the reaction proceeds via a benzylic carbocation. Due to the electron-donating nature of the 4-ethyl group, this carbocation is stabilized, significantly increasing the rate of E1 elimination over the desired SN1 cyclization. This leads to the formation of 4-ethylstyrene derivatives and polymeric tars rather than the morpholine ring.
To improve yield, you must either (A) suppress elimination in the acid route or (B) switch to a non-acidic mechanistic pathway (The Lactam Strategy). This guide details both approaches.
Part 1: Diagnostic & Decision Workflow
Before altering reagents, determine which pathway fits your current precursor availability.
Part 2: Protocol A – Optimizing Acid-Mediated Cyclization
Use this if you are committed to the diol precursor: N-(2-hydroxyethyl)-2-amino-1-(4-ethylphenyl)ethanol.
The Problem: Standard procedures use 70-90% H₂SO₄ at 180°C. For your 4-ethylphenyl substrate, this temperature is too high, promoting elimination.
The Fix: Use a "Pseudo-High Dilution" technique with lower temperature and specific acid catalysis.
Optimized Parameters
Parameter
Standard Condition
Optimized Condition
Reason
Acid
H₂SO₄ (Conc.)
Triflic Acid (TfOH) (1.5 eq) in DCE
TfOH promotes dehydration at lower temps (80°C), reducing elimination risk [1].
Temperature
180–200°C
80–90°C
Prevents thermal polymerization of the styrene byproduct.
Concentration
Melt (Neat)
0.1 M (Dilute)
Favors intramolecular cyclization over intermolecular polymerization.
Step-by-Step Troubleshooting
Solvent Switch: Do not run neat. Dissolve the diol precursor in 1,2-dichloroethane (DCE).
Acid Addition: Add Triflic Acid (1.5 equiv) dropwise at 0°C.
Cyclization: Reflux at 80°C for 12 hours. Monitor by TLC/LCMS.
Workup (Critical):
Quench with ice water.
Basify to pH 10 with NaOH.
Extraction: The product is an amine. Use DCM/Isopropanol (3:1) for extraction. Pure DCM often fails to extract morpholines efficiently from aqueous base.
Technical Note: If Triflic acid is unavailable, 70% H₂SO₄ at 140°C is the next best alternative. Do not exceed 150°C.[1]
Part 3: Protocol B – The "Lactam Strategy" (Recommended)
Use this for maximum yield (>80%). This route avoids the benzylic carbocation entirely by using an SN2 mechanism.
Procedure: Dissolve amino alcohol in DCM. Add aqueous NaOH. Cool to 0°C. Add chloroacetyl chloride dropwise. Vigorous stirring is essential.
Checkpoint: Product should be the N-chloroacetyl derivative.
Step 2: Cyclization (The Critical Step)
Reagents: Potassium tert-butoxide (KOtBu) (1.2 eq) or NaH.
Solvent: Isopropanol (for KOtBu) or THF (for NaH).
Procedure: Dissolve the intermediate from Step 1 in Isopropanol. Add KOtBu solution slowly at room temperature. Stir for 2–4 hours.
Why this works: The alkoxide formed at the hydroxyl group performs an intramolecular SN2 attack on the alkyl chloride. No carbocation is formed , so no elimination occurs [2].
Step 3: Reduction
Reagents: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LAH).
Procedure: Reflux the morpholin-3-one with reducing agent for 3 hours.
Quench: Carefully quench with MeOH/HCl. Reflux with aqueous HCl for 1 hour to break the boron-amine complex (if using BH₃) [3].
Part 4: Comparative Yield Analysis
Method
Typical Yield
Major Impurity
Complexity
Direct Acid Cyclization (H₂SO₄)
20–40%
4-Ethylstyrene (Elimination)
Low (1 step)
Direct Acid Cyclization (TfOH)
50–65%
Unreacted Diol
Medium
Lactam Strategy (3-Step)
75–90%
None (Clean conversion)
High (3 steps)
Frequently Asked Questions (FAQs)
Q: Why is my product turning pink/brown during the acid cyclization?A: This indicates oxidative degradation or polymerization of styrene byproducts. Ensure you are using an inert atmosphere (Nitrogen/Argon) and reduce the temperature. If using H₂SO₄, add an antioxidant or switch to Triflic acid.
Q: I cannot extract the product after the reaction. Where is it?A: Morpholines are secondary amines and can be water-soluble, especially as salts.
Ensure pH is >10.
Saturate the aqueous phase with NaCl (salting out).
Use Chloroform:Isopropanol (3:1) instead of Ethyl Acetate or Ether.
Q: Can I use the "Ethylene Sulfate" green method?A: Yes, reacting 2-amino-1-(4-ethylphenyl)ethanol with ethylene sulfate is a viable alternative [4]. However, for 2-aryl substrates, the regioselectivity (N-alkylation vs O-alkylation) can sometimes be sensitive. The Lactam route remains the most robust for this specific scaffold.
References
Chen, J., et al. (2022).[2] "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules, 27(24), 9028. Link(Cited for TfOH cyclization efficiency)
Kourounakis, A. P., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Chemical Biology & Drug Design. Link(Cited for Lactam/Chloroacetyl chloride route)
McLaughlin, G., et al. (2018).[3] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link(Cited for BH3 reduction and acid cyclization protocols)
Ortiz, K. G., et al. (2024).[2] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link(Cited for Ethylene Sulfate methodology)
Technical Support Center: Aqueous Stability of 2-(4-Ethylphenyl)morpholine
Welcome to the technical support and troubleshooting center for 2-(4-Ethylphenyl)morpholine . As a 2-aryl morpholine derivative, this compound serves as a privileged scaffold in medicinal chemistry, offering enhanced aqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for 2-(4-Ethylphenyl)morpholine . As a 2-aryl morpholine derivative, this compound serves as a privileged scaffold in medicinal chemistry, offering enhanced aqueous solubility and metabolic stability compared to purely aliphatic amines. However, maintaining its integrity in aqueous solutions requires a precise understanding of its ionization states, oxidative vulnerabilities, and steric properties.
This guide provides researchers, scientists, and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure reliable experimental outcomes.
Core Principles of 2-Aryl Morpholine Stability
To troubleshoot stability issues, one must first understand the molecular mechanics governing the compound in water.
The Role of pKa and Ionization:
The morpholine ring contains both an ether oxygen and a secondary amine nitrogen. The nitrogen is basic, with the conjugate acid of unsubstituted morpholine exhibiting a pKa of approximately 8.36 to 8.49 [1, 2]. In aqueous solutions at physiological pH (7.4), 2-(4-Ethylphenyl)morpholine exists in an equilibrium heavily favoring the protonated (cationic) form. This protonation is critical: the charged form is highly water-soluble, while the neutral free base is more membrane-permeable but significantly more reactive [3].
Mechanisms of Degradation:
Oxidation: The primary degradation pathway for morpholine derivatives in water is the N-oxidation of the secondary amine. The lone pair of electrons on the unprotonated nitrogen is highly susceptible to attack by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides and subsequent ring-opening events [4].
Steric Shielding: The addition of the 4-ethylphenyl group at the C2 position introduces significant steric bulk. This substitution shields the adjacent ether linkage and the C2 carbon from hydrolytic cleavage, making 2-aryl morpholines kinetically more stable than their unsubstituted counterparts[3].
pH Drift: As a basic amine, the free base form readily absorbs atmospheric carbon dioxide (
) to form carbonic acid, which can spontaneously lower the pH of unbuffered solutions over time, altering the compound's solubility and chromatographic behavior [4].
Troubleshooting Guide & FAQs
Q1: Why is my aqueous stock solution of 2-(4-Ethylphenyl)morpholine developing a yellow tint over time?Causality: A yellow tint is a classic macroscopic indicator of amine oxidation. When exposed to dissolved oxygen, elevated temperatures, or UV light, the free base fraction of the morpholine ring undergoes N-oxidation and photocatalytic degradation, generating colored byproducts [4].
Solution:
pH Adjustment: Buffer your stock solution to a mildly acidic pH (e.g., pH 5.0–6.0). Protonating the amine ties up the nitrogen's lone pair, drastically reducing its susceptibility to oxidation.
Storage: Store the solution in amber glass vials to block UV radiation and purge the headspace with an inert gas (Nitrogen or Argon) to displace atmospheric oxygen.
Q2: I am observing shifting retention times and split peaks during HPLC stability testing. What is causing this?Causality: This phenomenon is typically caused by pH drift. If the aqueous solution is unbuffered, the basic morpholine moiety will absorb atmospheric
. The resulting formation of carbonic acid lowers the solution's pH over time. Because reversed-phase HPLC retention is highly sensitive to the ionization state of the analyte, a shifting pH alters the ratio of protonated to unprotonated molecules, leading to peak distortion and retention time drift.
Solution: Always prepare aqueous stock solutions in a strongly buffered system (e.g., 50 mM ammonium acetate or phosphate buffer) rather than pure LC-MS grade water. This locks the ionization state and ensures chromatographic consistency.
Q3: Can I autoclave aqueous solutions of 2-(4-Ethylphenyl)morpholine for sterile in vitro assays?Causality: While the 4-ethylphenyl group provides steric stability, the morpholine ring can undergo accelerated thermal degradation at temperatures exceeding 150°C, especially in the presence of trace oxygen or metal ions [5]. Autoclaving (121°C for 15-30 minutes) risks partial N-oxidation or ring cleavage.
Solution: Avoid heat sterilization. Instead, sterilize aqueous solutions using a 0.22 µm PTFE or PES syringe filter.
Stability Profiles and Quantitative Data
The following table summarizes the expected stability of 2-(4-Ethylphenyl)morpholine under various aqueous conditions, synthesizing known kinetic behaviors of 2-aryl morpholines.
Environmental Factor
Condition
Expected Stability
Primary Degradation Mechanism
pH Level
Acidic (pH < 6)
High
Minimal (Amine is protonated and protected)
pH Level
Neutral (pH 7-8)
Moderate
Slow N-oxidation; absorption
pH Level
Basic (pH > 9)
Low
Rapid N-oxidation of the free base
Atmosphere
Ambient Air ()
Moderate to Low
Oxidative ring-opening
Atmosphere
Inert (Argon/Nitrogen)
High
None (Oxidation prevented)
Light Exposure
Direct UV/Sunlight
Low
Photocatalytic degradation
Visualizing Degradation and Workflows
Degradation Logic Pathway
The following diagram illustrates the causal relationship between pH, ionization state, and the resulting degradation pathways of the compound.
Caption: pH-dependent ionization and oxidative degradation pathways of 2-(4-Ethylphenyl)morpholine.
Stability-Indicating Assay (SIA) Workflow
To confidently utilize this compound, researchers must validate its integrity. Below is the workflow for a standard Forced Degradation study.
Caption: Experimental workflow for a Forced Degradation Stability-Indicating Assay.
To establish the exact shelf-life and degradation kinetics of your specific 2-(4-Ethylphenyl)morpholine formulation, execute the following Stability-Indicating Assay (SIA). This protocol is designed to be self-validating; the inclusion of specific stress vectors ensures that your analytical method can successfully separate the parent compound from its degradation products.
Materials Required:
2-(4-Ethylphenyl)morpholine API (Purity >98%)
50 mM Ammonium Acetate buffer (pH 5.5)
0.1% Hydrogen Peroxide (
)
HPLC system with UV/Vis or MS detector
Step-by-Step Methodology:
Baseline Preparation (The Control): Dissolve 2-(4-Ethylphenyl)morpholine in 50 mM Ammonium Acetate buffer to a final concentration of 1.0 mg/mL. Causality: The buffer prevents pH drift, establishing a true baseline for the protonated, stable form.
Oxidative Stress Vector: Transfer 1 mL of the stock to an amber vial. Add
to achieve a final concentration of 0.1% v/v. Incubate at room temperature for 24 hours. Causality: acts as a surrogate for dissolved oxygen and ROS, forcing the generation of N-oxide degradants to validate that your HPLC method can detect them.
Thermal Stress Vector: Transfer 1 mL of the stock to a sealed glass ampoule. Incubate in a dry bath at 60°C for 7 days. Causality: Accelerates Arrhenius kinetics to simulate long-term hydrolytic and thermal breakdown.
Photolytic Stress Vector: Transfer 1 mL of the stock to a clear quartz vial. Expose to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light (per ICH Q1B guidelines). Causality: Validates the necessity of amber-vial storage by forcing photocatalytic ring cleavage.
Chromatographic Analysis: Inject 10 µL of each stressed sample (alongside the baseline control) into an HPLC-MS system using a C18 column and a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
Validation Check: A successful assay is self-validating if the baseline control shows >99% peak area for the parent mass, while the Oxidative and Photolytic samples show distinct, chromatographically resolved peaks corresponding to the N-oxide (+16 Da mass shift) and ring-opened fragments.
References
Morpholine - PubChem
National Center for Biotechnology Information (NIH).
URL: [Link]
Morpholine - Wikipedia
Wikimedia Foundation.
URL:[Link]
Thermal degradation kinetics of morpholine for carbon dioxide capture
ResearchGate.
URL:[Link]
Troubleshooting
Troubleshooting Grignard reactions for ethylphenyl morpholine precursors
Technical Support Center: Grignard Protocols for Ethylphenyl Morpholine Precursors Case ID: G-EPM-404 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Grignard Addition to Morphol...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Grignard Protocols for Ethylphenyl Morpholine Precursors
Case ID: G-EPM-404
Status: Active
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Grignard Addition to Morpholin-2-ones & Arylmagnesium Bromide Preparation
Executive Summary & Chemical Scope
This guide addresses the synthesis of 2-(4-ethylphenyl)morpholine scaffolds, a critical pharmacophore in bio-active compound libraries. The primary synthetic bottleneck involves the Grignard reaction between (4-ethylphenyl)magnesium bromide and
-protected morpholin-2-one (lactones) or related electrophiles.
The Core Challenge:
The reaction requires a delicate balance. You must generate a highly reactive nucleophile (the Grignard) and react it with a sensitive electrophile (the lactone) without triggering:
Wurtz Homocoupling: Dimerization of the aryl halide.
Over-Addition: Ring-opening of the morpholine scaffold to form acyclic di-substituted alcohols.
-Elimination: Destruction of the morpholine ring integrity during workup.
Objective: Synthesis of high-molarity (4-ethylphenyl)magnesium bromide (1.0 M in THF/Ether).
Troubleshooting Protocol: Initiation Failure
Symptom: Magnesium turnings remain shiny; no exotherm or color change after halide addition.
Root Cause Analysis:
The formation of aryl Grignard reagents is an autocatalytic process inhibited by the oxide layer on the magnesium surface. 4-Ethylbromobenzene is moderately deactivated due to the alkyl group, making initiation sluggish compared to bromobenzene.
Corrective Actions:
Mechanical Activation: Do not just stir. Use a glass stir rod to physically crush the Mg turnings under the solvent to expose fresh metal lattice sites (1).
The "Entrainment" Method: Add 5 mol% of 1,2-dibromoethane. This reacts rapidly with Mg to form ethylene and
, cleaning the metal surface and generating localized heat to jumpstart the main reaction (2).
Solvent Choice:
Diethyl Ether (
): Preferred for higher reactivity. The basicity of ether stabilizes the Grignard species effectively.
THF: Use if the aryl halide has low solubility, but be wary of higher rates of homocoupling at reflux temperatures.
Data: Solvent Impact on Homocoupling (Wurtz Reaction)
Solvent System
Temperature
Yield of Grignard
% Homocoupling Impurity (4,4'-diethylbiphenyl)
(Anhydrous)
35°C (Reflux)
92%
< 3%
THF
66°C (Reflux)
81%
12-15%
THF (0°C)
0°C
88%
5%
Critical Control Point: If using THF, maintain temperature < 40°C to minimize dimerization.
Phase 2: The Coupling Interface (Reaction Optimization)
Objective: Selective mono-addition of Grignard to
-benzylmorpholin-2-one to yield the hemiacetal (lactol).
The "Double-Addition" Trap
Symptom: Isolation of an acyclic di-aryl alcohol instead of the cyclic morpholine derivative.
Mechanism of Failure:
Lactones are esters. Standard Grignard conditions (room temperature, excess reagent) drive the reaction past the ketone intermediate, adding a second equivalent of Grignard to open the ring.
Protocol for Selectivity (The "Reverse Addition" Technique):
Stoichiometry: Use exactly 1.1 equivalents of Grignard. Titrate your Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone) to ensure precision (3).
Temperature: Cool the lactone solution to -78°C (dry ice/acetone).
Addition Mode: Add the Grignard reagent slowly to the lactone. This ensures the concentration of Grignard is always low relative to the electrophile, favoring mono-addition.
Note: Some protocols suggest adding the lactone to the Grignard, but for preventing over-addition to esters/lactones, keeping the electrophile in excess (initially) and temperature low is safer. However, for hemiacetal stability, rapid quenching is key.
Visualizing the Pathway
Figure 1: Reaction divergence pathways. Maintaining -78°C stabilizes the tetrahedral intermediate, preventing ring opening and subsequent double-addition.
Phase 3: Workup & Isolation
Objective: Hydrolysis of the magnesium salt without dehydrating the hemiacetal.
Troubleshooting Protocol: The "Magnesium Cement" Emulsion
Symptom: Formation of a sticky, insoluble white paste during quenching that traps product and prevents phase separation.
Corrective Actions:
The Rochelle Salt Method: Do not quench with simple water or HCl. Use a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .
ions, solubilizing them in the aqueous phase and breaking the emulsion (4).
pH Control:
Target pH: 4-5.
Warning: Strong acid (pH < 2) will dehydrate the hemiacetal to an enamine or iminium species, which is unstable and leads to degradation.
Frequently Asked Questions (FAQ)
Q1: Why is my Grignard reagent turning cloudy/white before I even add the electrophile?
Answer: This indicates moisture ingress. The white solid is likely magnesium hydroxide or magnesium bromide hydrate. Check your inert gas lines (Nitrogen/Argon) for leaks and ensure all glassware was flame-dried or oven-dried (>120°C) for at least 4 hours.
Q2: Can I use (4-ethylphenyl)lithium instead of the Grignard?
Answer: Organolithiums are more reactive and "harder" nucleophiles. While they initiate faster, they are more likely to cause double-addition and ring-opening side reactions with lactones. Stick to the Grignard for better chemoselectivity at the carbonyl center (5).
Q3: My yield is low (30-40%). Where is the rest of the mass?
Answer: Check for the "Wurtz coupling" dimer (4,4'-diethylbiphenyl) in your non-polar fractions. If this is high, your halide addition rate during Grignard formation was too fast, or the temperature was too high. Slow down the addition to maintain a gentle reflux, do not force it.
Q4: The product decomposes on the silica column.
Answer: Morpholine hemiacetals can be sensitive to the acidity of silica gel. Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.
Lai, Y. H. "Grignard Reagents from Chemically Activated Magnesium". Synthesis, 1981(8), 585-604.
Love, B. E., & Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents". J. Org.[6] Chem., 1999, 64(10), 3755–3756.
Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis". Wiley, Vol 1, p 983 (Rochelle Salt workup).
Master Organic Chemistry. "Reaction of Grignard Reagents With Esters".
Technical Support Center: Navigating the Hygroscopic Nature of Morpholine Hydrochloride
Welcome to the technical support center for handling the hygroscopic nature of morpholine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with this com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling the hygroscopic nature of morpholine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with this compound and encounter challenges related to its moisture sensitivity. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and successful application of your morpholine hydrochloride salts in your experiments.
I. Understanding the Challenge: The Hygroscopic Nature of Morpholine Hydrochloride
Morpholine hydrochloride, the salt of the organic base morpholine, is a crystalline solid that readily absorbs moisture from the atmosphere.[1] This hygroscopic nature can lead to a variety of experimental challenges, including:
Physical Changes: Moisture absorption can cause the free-flowing powder to become clumpy or cake-like, making it difficult to handle, weigh accurately, and dispense.[2][3] In severe cases, the salt may deliquesce, or dissolve in the absorbed water.[3]
Chemical Instability: The presence of water can create an environment conducive to chemical degradation, potentially compromising the purity and stability of the compound.[4][5]
Inaccurate Concentrations: When preparing solutions, the presence of absorbed water can lead to inaccuracies in the calculated concentration of the final solution.
This guide will provide you with the knowledge and practical strategies to mitigate these challenges and ensure the successful use of morpholine hydrochloride in your research.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling of morpholine hydrochloride.
Q1: What does it mean for morpholine hydrochloride to be "hygroscopic"?
A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[6] Morpholine itself is a hygroscopic liquid, and this property can extend to its salt form, morpholine hydrochloride.[6] This means that if left exposed to the ambient air, the salt will absorb moisture, leading to the issues mentioned above.
Q2: What are the visual cues that my morpholine hydrochloride has absorbed too much moisture?
A: The most common visual indicators include:
Caking or Clumping: The powder will lose its free-flowing nature and form aggregates.[2]
Wet Appearance: The solid may appear damp or even form a paste-like substance.
Deliquescence: In environments with high humidity, the salt may completely dissolve into a liquid.[3]
Q3: What are the ideal storage conditions for morpholine hydrochloride?
A: To minimize moisture uptake, morpholine hydrochloride should be stored in a tightly sealed container in a dry environment.[7][8] The use of a desiccator containing a suitable drying agent is highly recommended.[9] For highly sensitive experiments, storing the compound under an inert atmosphere, such as in a nitrogen-purged glove box, provides the best protection.[10]
Q4: Can I use any desiccant in my desiccator for storing morpholine hydrochloride?
A: While many common desiccants like silica gel and calcium chloride are effective at removing moisture, it's important to ensure they are compatible with your compound.[11] For amine salts, a neutral desiccant is generally a safe choice. Regularly check and regenerate or replace the desiccant to maintain its effectiveness.
Q5: How does moisture affect the stability of morpholine hydrochloride?
A: The presence of water can accelerate degradation pathways.[4][5] For amine salts, moisture can facilitate hydrolysis or other reactions, leading to the formation of impurities. Studies on other amine hydrochloride salts have shown that increased relative humidity can significantly impact their stability.[4]
III. Troubleshooting Guide: Common Issues and Solutions
This section provides practical solutions to common problems encountered when working with morpholine hydrochloride.
Problem
Potential Cause
Solution
The morpholine hydrochloride powder has formed hard clumps (caking).
The material has absorbed moisture from the atmosphere due to improper storage or handling.[2]
1. Drying: If the compound is thermally stable, it can be dried under vacuum. (See Protocol 2 for a general procedure). It is crucial to know the thermal degradation point of your specific morpholine hydrochloride salt before applying heat.[12] 2. Mechanical Breaking: For less severe caking, gently breaking up the clumps with a clean, dry spatula inside a controlled environment (like a glove box) may be sufficient. 3. Prevention: Implement stringent storage and handling protocols as outlined in this guide.
Inaccurate or inconsistent results in my experiments.
The water content of the morpholine hydrochloride was not accounted for, leading to incorrect concentrations of solutions.
1. Determine Water Content: Use Karl Fischer titration to accurately determine the water content of your salt before use (See Protocol 3). 2. Adjust Mass: Adjust the mass of the morpholine hydrochloride used for solution preparation to account for the measured water content. 3. Handle in a Controlled Environment: Prepare solutions in a glove box or under a stream of dry inert gas to prevent moisture uptake during weighing and dissolution.[10]
The compound appears to be degrading over time, even when stored in a desiccator.
The desiccant is saturated and no longer effective, or the container is not properly sealed.
1. Regenerate/Replace Desiccant: Check the indicator on your desiccant (if it has one) and regenerate or replace it as needed. 2. Inspect Container Seal: Ensure the container has an airtight seal. For critical applications, consider using high-quality seals or storing the primary container inside a larger, sealed container with desiccant.
IV. Experimental Protocols
These detailed protocols provide step-by-step instructions for key procedures when working with morpholine hydrochloride.
Protocol 1: Handling and Weighing of Morpholine Hydrochloride in a Glove Box
This protocol minimizes exposure to atmospheric moisture during handling and weighing.
Objective: To accurately weigh morpholine hydrochloride while preventing moisture absorption.
Materials:
Morpholine hydrochloride
Spatula
Weighing paper or boat
Analytical balance (located inside the glove box)
Tared and labeled receiving vessel
Glove box with a dry, inert atmosphere (e.g., nitrogen or argon)
Procedure:
Prepare the Glove Box: Ensure the glove box atmosphere has a low relative humidity (ideally <1% RH).
Transfer Materials: Introduce the sealed container of morpholine hydrochloride, spatula, weighing paper/boat, and the receiving vessel into the glove box antechamber.
Purge the Antechamber: Evacuate and backfill the antechamber with the inert gas of the glove box for at least three cycles to remove atmospheric moisture.
Transfer to Main Chamber: Once the antechamber is purged, transfer the materials into the main chamber of the glove box.
Equilibrate: Allow the morpholine hydrochloride container to equilibrate to the glove box temperature before opening to prevent condensation.
Weighing:
Place the weighing paper/boat on the analytical balance and tare it.
Carefully open the morpholine hydrochloride container.
Using a clean, dry spatula, transfer the desired amount of the salt onto the weighing paper/boat.
Record the mass.
Promptly and securely reseal the morpholine hydrochloride container.
Transfer to Receiving Vessel: Carefully transfer the weighed salt into the tared and labeled receiving vessel.
Clean Up: Clean any spills within the glove box immediately.
Remove Materials: Remove the receiving vessel and any waste from the glove box via the antechamber, following the proper purging procedure.
Protocol 2: Drying of Morpholine Hydrochloride using a Vacuum Oven
This protocol is for removing absorbed moisture from caked or clumped morpholine hydrochloride.
Objective: To dry morpholine hydrochloride without causing thermal degradation.
Materials:
Hygroscopic morpholine hydrochloride
Vacuum oven
Shallow, vacuum-rated glass dish (e.g., a crystallization dish)
Vacuum pump
Cold trap (recommended)
Procedure:
Determine Thermal Stability:Crucially, before proceeding, determine the thermal degradation temperature of your morpholine hydrochloride. This information may be available from the supplier's Safety Data Sheet (SDS) or through thermal analysis (e.g., TGA). Morpholine itself shows higher degradation rates at temperatures of 175°C and above.[12] As a general precaution for a salt, start with a much lower temperature.
Sample Preparation: Spread a thin layer of the morpholine hydrochloride in the shallow glass dish to maximize the surface area for drying.
Oven Setup: Place the dish in the vacuum oven.
Drying Process:
Close the oven door and ensure a good seal.
Start the vacuum pump to slowly evacuate the oven. A gradual reduction in pressure is recommended to avoid blowing the powder around.
Once a stable vacuum is achieved, slowly increase the temperature of the oven to a point well below the determined degradation temperature (e.g., 40-50°C is often a safe starting point for many organic salts).
Dry for a sufficient period (this can range from a few hours to overnight, depending on the amount of moisture and the particle size).
Cooling:
Turn off the heat and allow the oven to cool to room temperature under vacuum.
Once cooled, slowly break the vacuum with a dry, inert gas like nitrogen. Do not use ambient air , as this will immediately re-expose the dry salt to moisture.
Transfer and Storage: Immediately transfer the dried morpholine hydrochloride to a tightly sealed container inside a desiccator or glove box.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for accurately quantifying the water content in morpholine hydrochloride.
Objective: To determine the percentage of water in a sample of morpholine hydrochloride.
Materials:
Karl Fischer titrator (volumetric or coulometric)
Karl Fischer reagents (anhydrous methanol, titrant)
Morpholine hydrochloride sample
Airtight syringe or weighing boat for sample introduction
Analytical balance
Procedure:
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration vessel with anhydrous methanol and pre-titrating to a dry endpoint to remove any residual moisture.
Sample Preparation: Accurately weigh a suitable amount of the morpholine hydrochloride sample. The sample size will depend on the expected water content and the type of titrator used.
Sample Introduction:
Quickly and carefully introduce the weighed sample into the titration vessel.
Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.
Titration:
Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
For amine salts, which are basic, it may be necessary to use a Karl Fischer reagent system with a buffer to maintain the optimal pH for the reaction.
Calculation: The instrument's software will calculate the water content based on the amount of titrant used. The result is typically expressed as a percentage by weight.
Repeatability: For accurate results, perform the titration in triplicate and calculate the average water content.
V. Visualizations
Workflow for Handling Hygroscopic Morpholine Hydrochloride
Caption: Decision workflow for the proper storage, handling, and use of hygroscopic morpholine hydrochloride.
VI. References
BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
Vertex AI Search Result 2. (Source details pending full citation formatting).
Google Patents. (n.d.). Process for preparing morpholine hydrochloride as precursor of monoxydine... (Patent No. CN1171398A).
Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration.
Krause, A. (2015). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. Acta Poloniae Pharmaceutica, 68(5), 759-763.
ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture.
ACS Publications. (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. The Journal of Physical Chemistry A, 120(49), 9858–9872.
ResearchGate. (n.d.). Gravimetric moisture sorption/desorption isotherms of morphinanes and their hydrates at 25 ° C.
Google Patents. (n.d.). Methods and compositions to prevent caking of sodium chloride and prevent transition metal stains (Patent No. EP2892850B1).
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Prospector. (2026, February 4). Mastering Free-Flow: A Guide to Anti-Caking Strategies for Food & Beverage.
Sciencemadness Wiki. (2022, September 1). Morpholine.
Metrohm. (n.d.). Water Determination by Karl Fischer Titration.
Powder Systems Limited. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
MDPI. (2024, July 24). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.
National Center for Biotechnology Information. (n.d.). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches.
MDPI. (2023, March 24). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry.
ACS Reagent Chemicals. (2017, February 28). Morpholine.
Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
Cole-Parmer. (n.d.). Chemical Compatibility Database.
Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
ProUmid. (n.d.). Moisture Sorption Isotherms.
Lab Supplies. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart.
National Center for Biotechnology Information. (2009). Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. Talanta, 78(4-5), 1452-1457.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
MDPI. (2021, February 10). Deliquescence Behavior of Deep Eutectic Solvents.
Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
Radboud Repository. (n.d.). Influence of anticaking agents on the caking of sodium chloride at the powder and two-crystal scale.
Tablets & Capsules. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
ResearchGate. (n.d.). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere | Request PDF.
MilliporeSigma. (n.d.). Determination of Water Content in Benserazide Hydrochloride by Karl Fischer Titration.
National Center for Biotechnology Information. (n.d.). Solvent-Assisted Secondary Drying of Spray-Dried Polymers.
Acuity-SDR. (2020, March 16). Morpholine - SAFETY DATA SHEET.
Journal of Medical Science. (2023, September 29). View of Effect of moisture on solid state stability.
Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. 10(4), 280.
Lab Supplies. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart.
CORE. (n.d.). Moisture Adsorption Isotherm Model for Edible Food Film Packaging.
Lab Supplies. (n.d.). Polypropylene Chemical Compatibility Chart.
ResearchGate. (2025, August 7). How to make salt rust or: New anticaking agents for salt.
Reddit. (2016, January 28). Drying under high vacuum : r/chemistry.
ResearchGate. (2014, March 12). Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples.
MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
National Center for Biotechnology Information. (n.d.). A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online | Tier: 3 (Process Chemistry & Scale-Up)
Ticket Subject: Minimizing Impurity Profiles in 2-Arylmorpholine Scaffolds
Assigned Specialist: Senior Application Scientist, Process Development Group
Welcome to the Process Chemistry Support Hub
You have reached the advanced troubleshooting center for heterocyclic synthesis. Based on your query regarding 2-arylmorpholines (key pharmacophores in antidepressants like Reboxetine and anorectics like Phenmetrazine), we have curated a dynamic troubleshooting guide.
This guide moves beyond basic synthesis into impurity control strategy , focusing on the three critical failure points in large-scale production: Regiocontrol , Cyclization Efficiency , and Chiral Resolution .
Module 1: Reaction Design & Regioselectivity
Common User Issue: "I am using styrene oxide and ethanolamine, but I am seeing high levels of the 3-phenyl isomer instead of the desired 2-phenyl morpholine precursor."
The Root Cause: Competitive Nucleophilic Attack
The ring-opening of styrene oxide is the defining step for impurity formation. The reaction is governed by a tug-of-war between steric hindrance and electronic stabilization.
Path A (Basic/Neutral): The amine attacks the less hindered terminal carbon (
-attack), leading to the 2-phenyl product skeleton.
Path B (Acidic/Lewis Acid): The oxygen coordinates to the acid, weakening the benzylic C-O bond. The amine attacks the more substituted benzylic carbon (
-attack) due to carbocation stabilization, leading to the 3-phenyl impurity.
To maximize the 2-arylmorpholine precursor (Path A), you must suppress
character.
Solvent Selection: Switch from protic solvents (MeOH/EtOH) to polar aprotic solvents (Acetonitrile or Toluene). Protic solvents can hydrogen-bond with the epoxide oxygen, inadvertently mimicking acid catalysis and increasing the 3-phenyl impurity.
Temperature Ramp: Initiate the reaction at 0°C and warm slowly. High initial heat promotes the higher-energy barrier benzylic attack.
Catalytic Additives: If the 3-phenyl impurity persists >5%, add LiClO₄ (Lithium Perchlorate) . The Lithium ion coordinates mildly to the epoxide but, in aprotic media, often favors the
-like terminal attack by increasing the electrophilicity without allowing full carbocation formation.
Visualization: Regioselectivity Pathways
The following diagram maps the divergence point where the critical regio-impurity is formed.
Figure 1: Mechanistic bifurcation in styrene oxide ring-opening. Path A leads to the desired 2-aryl scaffold; Path B generates the difficult-to-remove 3-aryl regioisomer.
Module 2: Cyclization & Isolation Strategy
Common User Issue: "My LC-MS shows a mass corresponding to a dimer [M+M]+, and the cyclization yield is stalling at 60%."
The Root Cause: Intermolecular vs. Intramolecular Competition
In the cyclization step (often achieved via acid-mediated dehydration of the diol or base-mediated displacement of a chloro-intermediate), the nitrogen atom is nucleophilic. If the concentration is too high, the amine reacts with a second molecule of starting material rather than closing the ring on itself.
Troubleshooting Protocol 2.1: The "High-Dilution" Fix
Concentration Limit: Ensure the reaction concentration does not exceed 0.1 M during the critical cyclization event.
Dosing Strategy: Do not dump reagents. Use a pseudo-high dilution technique:
Setup: Refluxing solvent (e.g., Toluene with p-TsOH).
Action: Slowly add the amino-alcohol precursor (dissolved in toluene) to the catalyst solution over 4–6 hours. This keeps the instantaneous concentration of the uncyclized amine low, statistically favoring the intramolecular reaction (Ring Closure).
Data: Impurity Profile by Cyclization Method
Comparison of cyclization methods for 2-phenylmorpholine synthesis.
Expert Recommendation: For >1kg scale, the Chloro-acetylation route (forming the morpholinone lactam first, then reducing) is superior. It locks the nitrogen as an amide, preventing dimerization and oxidation impurities, before the final reduction to the morpholine [1].
Module 3: Chiral Resolution & Polishing
Common User Issue: "I am synthesizing Reboxetine analogs. I used Tartaric acid for resolution, but the enantiomeric excess (ee) is stuck at 85% after two recrystallizations."
The Root Cause: The "Eutectic Trap"
Resolution is not just about forming a salt; it is about phase diagrams. If you are stuck at 85% ee, you have likely hit the eutectic composition of the diastereomeric salt pair, or your solvent system is solvating the impurity too well.
Troubleshooting Protocol 3.1: The "Pope-Peachey" Approach
Do not just add more tartaric acid. Use the Pope-Peachey method to sharpen the separation.
Stoichiometry: Use 0.5 equivalents of the chiral acid (e.g., (S,S)-Dibenzoyltartaric acid) and 0.5 equivalents of an achiral mineral acid (e.g., HCl or Methanesulfonic acid).
Mechanism: The chiral acid will preferentially bind to the matching enantiomer (forming the less soluble salt), while the mineral acid keeps the unwanted enantiomer in solution. This "pushes" the equilibrium harder than a simple 1:1 chiral salt formation [2].
Solvent Switch: If using Ethanol/Water, switch to Isopropanol (IPA)/Methanol (9:1) . The lower solubility of the tartrate salt in IPA forces a harder crash-out of the pure diastereomer.
Visualization: Resolution Logic Tree
Use this flow to determine the next step when ee stalls.
Figure 2: Decision matrix for chiral resolution troubleshooting. The Pope-Peachey method is the preferred intervention for stalled enantiomeric enrichment.
References
Pfizer/Pharmacia Process Group. (2016). Green Chemistry Improvements to the Synthesis of (S,S)-Reboxetine Succinate.[] The use of chloroacetyl chloride to form the morpholinone intermediate is detailed as a method to avoid mesylate salt isolation and improve atom economy.
Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Explains the Pope-Peachey method and the use of Tartaric/Dibenzoyltartaric acid for resolving 2-arylmorpholines and related amines.
University of Texas Southwestern. (2015). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines. Discusses alternative radical cation pathways and the importance of acid catalysis in ring formation.
TÜBİTAK. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Provides data on regioselectivity control in styrene oxide ring opening using carbon-based catalysts.
A Senior Application Scientist's Guide to the Structural Validation of 2-(4-Ethylphenyl)morpholine Using FTIR Spectroscopy
Introduction In the landscape of modern drug discovery and medicinal chemistry, the morpholine scaffold is a cornerstone, prized for its favorable physicochemical properties and its presence in numerous approved therapeu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the morpholine scaffold is a cornerstone, prized for its favorable physicochemical properties and its presence in numerous approved therapeutic agents.[1] The synthesis of novel morpholine derivatives, such as 2-(4-Ethylphenyl)morpholine, represents a critical step in developing new chemical entities. However, synthesis is merely the first step; rigorous and unambiguous structural validation is paramount to ensure the integrity of downstream research and development.
This guide provides a comprehensive framework for the structural validation of 2-(4-Ethylphenyl)morpholine, with a primary focus on Fourier Transform Infrared (FTIR) Spectroscopy. As a rapid, non-destructive, and highly informative technique, FTIR serves as an indispensable first-line method for confirming the presence of key functional groups and providing a unique molecular "fingerprint".[2] We will delve into the causality behind experimental choices, present a detailed protocol for data acquisition, and contextualize FTIR's role within a broader, multi-technique validation strategy, comparing its utility against other essential analytical methods.
Pillar 1: The Foundational Role of FTIR in Structural Elucidation
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations.[4] The resulting spectrum of absorption versus wavenumber (cm⁻¹) is a unique signature of the molecule's functional groups and overall structure.
For a synthetic chemist, FTIR is the quintessential initial checkpoint. Its power lies in its ability to quickly confirm the success of a reaction by verifying the disappearance of reactant functional groups and the appearance of those expected in the product. For a molecule like 2-(4-Ethylphenyl)morpholine, FTIR allows us to rapidly confirm the integrity of the core morpholine and ethylphenyl structures.
Pillar 2: Experimental Protocol and Predictive Spectral Analysis
A robust analytical method is a self-validating one. The following protocol is designed to generate a high-quality, reproducible FTIR spectrum of 2-(4-Ethylphenyl)morpholine, while the subsequent predictive analysis provides the theoretical basis against which the experimental data is judged.
Detailed Experimental Protocol: Data Acquisition via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for powders and liquids due to its minimal sample preparation and ease of use.
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
Thoroughly clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination from previous samples.
Background Spectrum Acquisition:
With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic optical characteristics. The software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only information from the sample itself.
Sample Application:
Place a small amount of the purified 2-(4-Ethylphenyl)morpholine sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.
Apply consistent pressure using the instrument's built-in clamp. This ensures intimate contact between the sample and the crystal, which is essential for generating a strong, high-quality signal.
Sample Spectrum Acquisition:
Acquire the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.
Data Processing and Cleaning:
After acquisition, clean the sample from the ATR crystal using the same procedure as in Step 1.
Perform an ATR correction on the spectrum using the instrument's software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to traditional transmission spectra.
Predictive Spectral Analysis of 2-(4-Ethylphenyl)morpholine
Before analyzing the experimental spectrum, we must predict the characteristic absorption bands based on the molecule's structure. This predictive framework is built upon well-established correlations from extensive empirical data.
Functional Group / Moiety
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Rationale & Comparative Insights
Ethyl Group (Aliphatic)
C-H Asymmetric & Symmetric Stretch
2960 - 2850
These strong absorptions are characteristic of sp³-hybridized C-H bonds. Their presence confirms the ethyl substituent.
Aromatic Ring (Phenyl)
C-H Stretch
3100 - 3000
Absorptions above 3000 cm⁻¹ are a hallmark of sp²-hybridized C-H bonds, clearly distinguishing them from aliphatic C-H stretches.
Aromatic Ring (Phenyl)
C=C Ring Stretch
~1600, ~1500, ~1450
The phenyl ring exhibits characteristic "breathing" modes. The presence of two or three sharp bands in this region strongly supports the presence of the aromatic system.
Aromatic Ring (Phenyl)
C-H Out-of-Plane Bend
850 - 800
For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in this region. This peak is highly diagnostic of the substitution pattern.
Morpholine Ring
C-O-C Asymmetric Stretch
1140 - 1115
This is typically a very strong and sharp absorption, representing the ether linkage within the morpholine ring. Its presence is a key confirmation of the heterocyclic core.[5]
Morpholine Ring
C-N Stretch
1200 - 1020
The tertiary amine C-N stretch will appear in this region, often overlapping with other fingerprint vibrations.
Morpholine Ring
CH₂ Scissoring & Wagging
1470 - 1430
These deformation bands are characteristic of the methylene groups within the morpholine ring.
Pillar 3: Comparative Analysis and the Integrated Validation Workflow
FTIR provides strong evidence for the presence of the correct functional groups, but it does not, on its own, provide a complete structural proof. Its data must be integrated with other analytical techniques for unambiguous validation, a process essential for regulatory submission and scientific rigor.
FTIR Validation Workflow
The initial validation using FTIR follows a logical progression. The goal is to determine if the synthesized product is consistent with the target structure, justifying progression to more resource-intensive analyses.
Caption: Workflow for initial structural validation using FTIR.
Comparison with Alternative & Complementary Analytical Techniques
While FTIR answers "what functional groups are present?", other techniques are needed to answer questions about molecular weight, connectivity, and purity.
Technique
Information Provided
Primary Use Case
Limitations
FTIR Spectroscopy
Presence/absence of functional groups. Molecular "fingerprint".
Does not provide molecular weight or definitive atom connectivity. Not ideal for complex mixture quantification.
Mass Spectrometry (MS)
Precise molecular weight and fragmentation patterns.
Confirmation of elemental formula. Structural clues from fragmentation.
Isomers are often indistinguishable. Provides little information on functional groups.
¹H & ¹³C NMR Spectroscopy
Unambiguous map of the carbon-hydrogen framework. Defines atom connectivity and stereochemistry.
The "gold standard" for definitive structure elucidation of organic molecules.[7]
Relatively slow, requires more sample, expensive instrumentation, requires high purity for clear spectra.
HPLC / GC
Purity assessment, quantification of components in a mixture.[8]
Determining the purity of the synthesized compound.
Provides no structural information on its own (unless coupled with a detector like MS).
This multi-technique approach is standard practice in the pharmaceutical industry and is often required for patent applications and publications.
Integrated Structural Validation Workflow
The complete validation of a new chemical entity like 2-(4-Ethylphenyl)morpholine is a sequential process where each technique provides a crucial piece of the puzzle.
Caption: The synergistic role of multiple analytical techniques.
Conclusion
For researchers and drug development professionals, FTIR spectroscopy is an exceptionally powerful and efficient tool for the initial validation of synthesized compounds like 2-(4-Ethylphenyl)morpholine. Its ability to provide a rapid and accurate fingerprint of the molecule's functional groups makes it an essential first step after synthesis and purification. However, scientific integrity demands a comprehensive approach. The insights gained from FTIR must be corroborated by mass spectrometry to confirm molecular weight and, most importantly, by NMR spectroscopy to establish the definitive atomic connectivity. By understanding the strengths and limitations of each technique and employing them in a logical, integrated workflow, researchers can ensure the unequivocal validation of their novel chemical entities, paving the way for successful downstream applications.
References
Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
ResearchGate. (n.d.). Observed FTIR Peaks of 5-substituted morpholine derivative of Pefloxacin (Derivative E). Available at: [Link]
Ali, S., et al. (2023). Fourier transform infrared spectroscopic technique for analysis of inorganic materials. Heliyon, 9(9), e19796. Available at: [Link]
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Available at: [Link]
ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine. Available at: [Link]
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]
SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine. Available at: [Link]
Request PDF. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride. Available at: [Link]
Wang, Z., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9302764. Available at: [Link]
Cebi, N., et al. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 30(3), 513. Available at: [Link]
Yilmaz, I., & Cakir, C. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of Heterocyclic Chemistry, 47(4), 853-858. Available at: [Link]
NIST. (n.d.). Morpholine, 4-phenyl-. NIST Chemistry WebBook. Available at: [Link]
Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(9), 909-924. Available at: [Link]
PubChem. (n.d.). Morpholine, 4-(2-phenylethyl)-. Available at: [Link]
Nanolab. (n.d.). What is Structure Determination (FTIR)? Analysis Details. Available at: [Link]
Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(3), 107-113. Available at: [Link]
Zhang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3183. Available at: [Link]
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]
De-la-Cruz, P., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243501. Available at: [Link]
RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]
A Comparative Guide to the GC-MS Characterization of 2-(4-Ethylphenyl)morpholine Metabolites
This guide provides a comprehensive, technically grounded comparison of methodologies for the characterization of 2-(4-Ethylphenyl)morpholine metabolites, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, technically grounded comparison of methodologies for the characterization of 2-(4-Ethylphenyl)morpholine metabolites, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust analytical approach.
Introduction: The Analytical Challenge of Phenylmorpholine Analogs
2-(4-Ethylphenyl)morpholine is a structural analog of phenmetrazine, a stimulant drug that was formerly used as an anorectic.[1] Like phenmetrazine and other related new psychoactive substances (NPS), understanding its metabolic fate is critical for toxicological risk assessment, clinical diagnostics, and forensic analysis.[2][3] The metabolic products are typically more polar than the parent compound, presenting a significant analytical challenge that necessitates robust and sensitive characterization techniques.
This guide details the application of GC-MS for this purpose, a powerful and widely accessible technique. We will explore a complete workflow, from in vitro metabolism to data interpretation, and compare its performance against alternative platforms like Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Metabolic Pathways of 2-(4-Ethylphenyl)morpholine
The biotransformation of xenobiotics primarily occurs through Phase I (functionalization) and Phase II (conjugation) reactions. Based on the metabolism of structurally similar compounds, such as other phenmetrazine analogs and synthetic cathinones, the metabolism of 2-(4-Ethylphenyl)morpholine is expected to proceed through several key pathways.[3][4]
Phase I Metabolism:
Hydroxylation: The most probable metabolic reactions involve the addition of hydroxyl groups. This can occur on the ethyl side chain (α- or β-hydroxylation) or on the aromatic ring.
Oxidation: The ethyl group can be oxidized to a carboxylic acid.
N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized.
Ring Opening: The morpholine ring may undergo cleavage.
Phase II Metabolism:
Glucuronidation: The hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[5][6]
The following diagram illustrates these predicted biotransformation routes.
Caption: Predicted metabolic pathways for 2-(4-Ethylphenyl)morpholine.
GC-MS Workflow for Metabolite Characterization
Direct analysis of polar metabolites by GC-MS is often hindered by their low volatility and thermal instability.[7] Therefore, a critical step in the workflow is chemical derivatization, which converts polar functional groups (e.g., -OH, -COOH) into less polar, more volatile, and thermally stable analogs.
The following diagram outlines a robust, self-validating workflow for this analysis.
Caption: Experimental workflow for GC-MS metabolite characterization.
Detailed Experimental Protocol
This protocol is designed to be a validated starting point; optimization may be required based on the specific instrumentation and matrices used.
A. In Vitro Metabolism using Human Liver Microsomes (HLM)
Rationale: HLM contains a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[4] This provides a reliable and accessible model for predicting in vivo metabolism.
Prepare an incubation mixture containing:
Phosphate buffer (pH 7.4)
2-(4-Ethylphenyl)morpholine (e.g., 10 µM final concentration)
Human Liver Microsomes (e.g., 0.5 mg/mL)
NADPH regenerating system (to ensure co-factor availability for CYP enzymes)
Initiate the reaction by adding the NADPH system and incubate at 37°C for 1-2 hours.
Terminate the reaction by adding an equal volume of cold acetonitrile. This precipitates proteins and halts enzymatic activity.[4]
Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.
B. Sample Extraction and Derivatization
Rationale: Extraction isolates the metabolites from the complex biological matrix. Derivatization is crucial for GC-MS analysis of polar metabolites. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for converting hydroxyl and carboxyl groups into their trimethylsilyl (TMS) ethers and esters.[8]
Evaporate the supernatant from step A.4 to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable solvent.
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine (a solvent that also acts as an acid scavenger).
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
Cool the sample to room temperature before injection into the GC-MS.
C. GC-MS Instrumental Parameters
Rationale: The chosen parameters aim to achieve good chromatographic separation of the derivatized metabolites and generate reproducible mass spectra for identification.
Parameter
Recommended Setting
Justification
Gas Chromatograph
Agilent 7890 GC or equivalent
Widely used and reliable platform.
Mass Spectrometer
Agilent 5977 MSD or equivalent
Provides sensitive detection and library-searchable spectra.
GC Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar column suitable for a wide range of analytes.
Carrier Gas
Helium at 1.0 mL/min (constant flow)
Inert gas providing good chromatographic efficiency.
Injector Temp.
280 °C
Ensures rapid volatilization of derivatized analytes.
Injection Mode
Splitless (1 µL injection)
Maximizes analyte transfer to the column for trace-level detection.
Oven Program
Start at 100°C, hold 2 min; ramp at 15°C/min to 300°C, hold 10 min
A general-purpose gradient to separate compounds with varying boiling points.
MS Source Temp.
230 °C
Standard temperature for stable ionization.
MS Quad Temp.
150 °C
Standard temperature for stable mass filtering.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard EI energy produces characteristic, reproducible fragmentation patterns.[9]
Acquisition Mode
Full Scan (m/z 50-600)
Allows for the identification of unknown metabolites and structural elucidation from fragmentation patterns.
Data Analysis and Interpretation
Metabolite identification relies on comparing the mass spectra of chromatographic peaks from the incubated sample with a control (no NADPH) sample.
Identify the Parent Drug: Locate the peak and mass spectrum corresponding to the derivatized parent compound.
Search for Metabolites: Look for new peaks in the incubated sample. The mass shifts relative to the parent drug can indicate the type of metabolic modification. For example:
Hydroxylation: A mass increase of +88 Da (+O, +TMS, -H).
Carboxylation: A mass increase of +116 Da (+COO, +TMS, -CH3).
Interpret Fragmentation Patterns: The fragmentation of the TMS-derivatized metabolites provides structural information. Alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) is a dominant fragmentation pathway for amines and ethers.[10][11] For example, cleavage of the morpholine ring often produces characteristic ions.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust technique, it is not without limitations. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative, particularly for analyzing Phase II metabolites.
Feature
GC-MS
LC-MS/MS
Analyte Volatility
Requires volatile or derivatized compounds.
Suitable for a wide range of polarities and molecular weights.
Derivatization
Mandatory for polar metabolites, adding time and potential for artifacts.[8]
Not required , allowing direct analysis of native metabolites.
Phase II Metabolites
Glucuronides are generally too polar and thermally labile for GC-MS.
Ideal for analyzing intact glucuronide and sulfate conjugates.[6]
Ionization
"Hard" ionization (EI) provides reproducible, library-searchable spectra with extensive fragmentation.[9]
"Soft" ionization (ESI, APCI) often preserves the molecular ion, providing molecular weight information.
Structural Elucidation
Based on fragmentation patterns from a single stage of MS.
Tandem MS (MS/MS) provides more detailed structural information through controlled fragmentation of a selected precursor ion.
Sensitivity
Generally very high for targeted, derivatized analytes.
Often provides superior sensitivity, especially for polar compounds.
Cost & Accessibility
More widely available and generally lower operational cost.
Higher initial and operational costs.
Conclusion
The GC-MS-based workflow detailed in this guide provides a reliable and scientifically rigorous method for the characterization of Phase I metabolites of 2-(4-Ethylphenyl)morpholine. The key to success lies in effective sample preparation and chemical derivatization to overcome the inherent limitations of analyzing polar molecules by gas chromatography. The interpretation of characteristic mass shifts and EI fragmentation patterns allows for the confident identification of metabolic products.
However, for a complete metabolic profile, especially one that includes Phase II conjugates, GC-MS should be considered a complementary technique to LC-MS/MS. While GC-MS excels in providing reproducible, library-matchable spectra for many Phase I metabolites, LC-MS/MS offers the distinct advantage of directly analyzing thermally labile and highly polar conjugates without derivatization. The choice of technique should be guided by the specific research question, available instrumentation, and the desired scope of metabolic investigation.
References
Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Available from: [Link]
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(9), 1379-1390. Available from: [Link]
Bruni, P. S., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 169-177. Available from: [Link]
ResearchGate. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. Available from: [Link]
ResearchGate. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET | Request PDF. ResearchGate. Available from: [Link]
Jo, C., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. Available from: [Link]
Sahu, S. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 245-256. Available from: [Link]
Al-Duwailah, M. A., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(12), 1201. Available from: [Link]
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Shulaev, V., et al. (2024). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. International Journal of Molecular Sciences, 25(3), 1667. Available from: [Link]
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Kamal, A., et al. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1438-1451. Available from: [Link]
Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.
Meyer, M. R., et al. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology. Available from: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
ResearchGate. (2025). (PDF) Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. ResearchGate. Available from: [Link]
Research@THEA. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho. Research@THEA. Available from: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
Wu, A. H., et al. (1995). A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. Journal of Analytical Toxicology, 19(5), 333-336. Available from: [Link]
Szabó, I., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5212. Available from: [Link]
Amin, S., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Research, 8(5), 354-358. Available from: [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]
Catalfo, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]
Comparative pharmacokinetics of 2-(4-Ethylphenyl)morpholine vs 3-fluorophenmetrazine
This guide provides a comparative pharmacokinetic (PK) analysis of 3-Fluorophenmetrazine (3-FPM) and 2-(4-Ethylphenyl)morpholine (4-EPM) . Note on Nomenclature & Scope: 3-FPM is a well-characterized fluorinated analogue...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative pharmacokinetic (PK) analysis of 3-Fluorophenmetrazine (3-FPM) and 2-(4-Ethylphenyl)morpholine (4-EPM) .
Note on Nomenclature & Scope:
3-FPM is a well-characterized fluorinated analogue of phenmetrazine (3-methyl-2-phenylmorpholine).[1][2]
4-EPM , as defined in your topic, is 2-(4-ethylphenyl)morpholine . Structurally, this is a desmethyl analogue of phenmetrazine with a para-ethyl substitution.
Critical Distinction: Unlike 3-FPM, 4-EPM lacks the sterically hindering 3-methyl group. This structural difference fundamentally alters its metabolic stability against Monoamine Oxidase (MAO), creating a distinct PK profile compared to the amphetamine-like stability of 3-FPM.
Executive Summary
This guide contrasts the pharmacokinetic performance of the established stimulant 3-FPM against the structural analogue 4-EPM .
3-FPM exhibits a "Robust" PK profile: High metabolic stability, good oral bioavailability, and a half-life driven by renal excretion and slow ring hydroxylation.
4-EPM exhibits a "Labile" PK profile: The lack of the alpha-methyl group makes it a substrate for MAO, while the para-ethyl group provides a facile handle for CYP450 oxidation. Consequently, 4-EPM is predicted to have significantly lower bioavailability and a shorter duration of action.
Physicochemical Properties & In Silico Prediction
The pharmacokinetic journey begins with the molecule's ability to cross biological membranes (Lipophilicity) and its ionization state (pKa).
Feature
3-Fluorophenmetrazine (3-FPM)
2-(4-Ethylphenyl)morpholine (4-EPM)
PK Implication
Structure
2-(3-fluorophenyl)-3-methylmorpholine
2-(4-ethylphenyl)morpholine
3-Me group in 3-FPM protects against MAO.
Molecular Weight
195.23 g/mol
~191.27 g/mol
Both are small molecules (<500 Da), favorable for absorption.
Lipophilicity (LogP)
~2.3 (Predicted)
~2.8 (Predicted)
4-EPM is more lipophilic due to the ethyl chain, potentially increasing initial BBB penetration rate.
The primary divergence in performance lies in metabolism. 3-FPM relies on the stability of the C-F bond and the steric hindrance of the methyl group. 4-EPM lacks both defenses.
3-FPM Metabolic Profile
Primary Route: N-oxidation and Aryl-hydroxylation (minor).
Enzymology: CYP2D6 and CYP3A4 mediate slow ring hydroxylation.
Stability: The fluorine atom at the meta-position blocks metabolic attack at that site and electronically deactivates the ring, preserving the drug in circulation.
Result: Long half-life (~9 hours) and high percentage of unchanged drug excreted in urine.
4-EPM Metabolic Profile (Predicted)
Route A (Phase I - CYP):Benzylic Oxidation. The terminal ethyl group is highly susceptible to CYP450-mediated hydroxylation, converting the ethyl group to an alcohol (1-hydroxyethyl), then to a ketone or carboxylic acid. This rapidly increases polarity and clearance.
Route B (Phase I - MAO):Deamination. Lacking the alpha-methyl group (at position 3 of the morpholine ring), 4-EPM is vulnerable to oxidative deamination by Monoamine Oxidase (MAO-B), leading to ring opening and inactivation.
Result: Short half-life (<4 hours) and significant first-pass metabolism if taken orally.
Pathway Visualization
Figure 1: Comparative Metabolic Fate. Note the multiple rapid clearance pathways for 4-EPM compared to the stability of 3-FPM.
Experimental Protocols for Validation
To confirm the theoretical differences outlined above, the following experimental workflows are recommended. These protocols ensure data integrity through internal controls.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
) and in liver microsomes.
Preparation:
Test Compounds: 3-FPM and 4-EPM (1 µM final concentration).
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Cofactor: NADPH regenerating system (Start reaction).
Incubation:
Incubate at 37°C.
Sampling timepoints: 0, 5, 15, 30, 45, 60 min.
Termination:
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Phenmetrazine).
Analysis (LC-MS/MS):
Monitor parent depletion over time.
Self-Validation Check: Include Verapamil (High clearance control) and Warfarin (Low clearance control). If Verapamil
is not <15 min, reject the assay.
Protocol B: MAO Susceptibility Screen
Objective: Verify if 4-EPM is degraded by Monoamine Oxidase due to the lack of the methyl group.
System: Recombinant Human MAO-A and MAO-B supersomes.
Workflow:
Incubate 4-EPM (10 µM) with MAO-A and MAO-B separately.
Control: Add Clorgyline (MAO-A inhibitor) or Selegiline (MAO-B inhibitor) to parallel wells.
Readout:
If 4-EPM depletion is observed in active wells but rescued in inhibitor wells, MAO susceptibility is confirmed.
3-FPM Control: Run 3-FPM in parallel; it should show negligible depletion due to steric hindrance.
Comparative Data Summary
The following data aggregates literature values for 3-FPM and predicted values for 4-EPM based on SAR (Structure-Activity Relationship) principles.
World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[1][3][4] Expert Committee on Drug Dependence.[3] Link
McLaughlin, G., et al. (2017).[2] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(3), 369-377.[2] Link
Mardal, M., et al. (2016).[4][5] 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human.[3][4] Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495.[4] Link
PubChem. (n.d.). Compound Summary: 3-Fluorophenmetrazine.[1][2][3][4][5][6][7] National Library of Medicine. Link
Huestis, M. A., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM).[7][8]Link
Melting Point Determination for 2-(4-Ethylphenyl)morpholine: A Comparative Purity Guide
Topic: Melting point determination for 2-(4-Ethylphenyl)morpholine purity check Format: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synthesis a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Melting point determination for 2-(4-Ethylphenyl)morpholine purity check
Format: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis and characterization of morpholine derivatives—specifically 2-(4-Ethylphenyl)morpholine —purity is the gatekeeper of biological validity. As a structural analogue to phenmetrazine and 2-(4-methylphenyl)morpholine, this compound exhibits significant neuropharmacological potential. However, its synthesis often yields isomeric byproducts and solvent inclusions that can skew potency data.
This guide compares the efficacy of Capillary Melting Point (MP) Determination against Differential Scanning Calorimetry (DSC) and HPLC for verifying the purity of 2-(4-Ethylphenyl)morpholine. While HPLC quantifies specific impurities, thermodynamic melting point analysis provides a critical, holistic assessment of the bulk crystal lattice integrity.
Before initiating thermal analysis, one must establish the physicochemical baseline. 2-(4-Ethylphenyl)morpholine is a 2-substituted morpholine ring with a para-ethyl phenyl group.
Reference Analogue Data: The close structural relative, 2-(4-Methylphenyl)morpholine (CAS 51070-68-9), exhibits a melting point of 60–64 °C [1].[2]
Expectation: The ethyl substitution typically introduces a slight variation in crystal packing compared to the methyl variant. Researchers should anticipate a melting range in the 55–70 °C window, depending on the specific polymorph and enantiomeric purity (racemate vs. enantiopure).
Comparative Analysis: MP vs. Alternatives
The following table objectively compares the "product" (Capillary MP Determination) against its primary alternatives for this specific application.
Table 1: Purity Assessment Methodologies for Morpholine Derivatives
Feature
Method A: Capillary Melting Point
Method B: Differential Scanning Calorimetry (DSC)
Method C: HPLC-UV/MS
Primary Output
Melting Range ( to )
Heat Flow (mW), Enthalpy of Fusion (), Purity (mol%)
Requires "eutectic" impurity behavior (insoluble in solid, soluble in melt).
Misses inorganic salts or impurities with no UV chromophore.
Expert Insight: The Case for Thermal Analysis
While HPLC is indispensable for separating isomers, Melting Point Determination (specifically DSC) offers a unique advantage for 2-(4-Ethylphenyl)morpholine: it detects total eutectic impurities, including residual solvents and inorganic salts that might elute in the solvent front of an HPLC trace. For a drug candidate, a sharp melting point is the first indicator of a well-ordered crystal lattice free of solvent inclusions.
Experimental Protocols
Protocol A: Capillary Melting Point (Routine QC)
Best for: Quick confirmation of successful crystallization.
Equipment: Automated Optoelectronic MP Apparatus (e.g., Buchi or Mettler Toledo) or Oil Bath (Thiele tube).
Sample Prep: Dry the 2-(4-Ethylphenyl)morpholine sample under vacuum at 30°C for 4 hours to remove surface moisture. Grind to a fine powder.
Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface (packing density affects heat transfer).
Ramping (Fast): Heat the apparatus rapidly to 45°C (approx. 10°C below expected onset).
Ramping (Slow): Reduce heating rate to 1.0 °C/min .
Why? Fast ramping causes thermal lag, resulting in artificially high MP readings.
Observation: Record two temperatures:
: The instant the first droplet of liquid appears (meniscus formation).
: The moment the last crystal disappears into the melt.
Acceptance Criteria: A range of < 2.0 °C indicates acceptable purity (>98%). A range > 3.0 °C suggests recrystallization is required.
Protocol B: DSC Purity Determination (The Gold Standard)
Best for: Calculating absolute mole % purity without reference standards.
Equipment: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-series or PerkinElmer).
Calibration: Calibrate the DSC using Indium (
) and Zinc, ensuring temperature accuracy to .
Sample Encapsulation: Weigh 2–3 mg of 2-(4-Ethylphenyl)morpholine into an aluminum pan. Hermetically seal (crimp) to prevent sublimation of the amine or solvent evaporation.
Method:
Equilibrate at 20°C.
Ramp at 0.5 °C/min or 1.0 °C/min to 80°C.
Note: Slow ramp rates are critical for the Van't Hoff purity calculation to maintain thermodynamic equilibrium [2].
Analysis (Van't Hoff Plot):
The software plots Temperature (
) vs. the inverse of the fraction melted ().
Equation:
Where
is the pure melting point, is the mole fraction of impurity, and is the heat of fusion.
Result: The slope of the line allows the calculation of
(impurity level).
Data Visualization & Decision Logic
The following diagram illustrates the workflow for validating the purity of 2-(4-Ethylphenyl)morpholine, integrating both MP and HPLC data.
Figure 1: Integrated Purity Decision Tree for Morpholine Derivatives.
Interpretation of Results
The "Depression" Phenomenon
In the synthesis of 2-(4-Ethylphenyl)morpholine, the most common impurity is the unreacted precursor (likely a bromoketone or amino-alcohol intermediate).
Pure Behavior: A sharp endotherm on DSC, onset typically near 60–65°C (estimated based on methyl analogue).
Impure Behavior:
MP Depression: The observed MP will be lower than the pure standard.
Range Broadening: The transition from solid to liquid will span 3–5 degrees.
Pre-melting: On DSC, the baseline will deviate from linearity well before the peak, indicating "eutectic melting" of impurities [3].
Troubleshooting "Oiling Out"
Morpholine derivatives are hygroscopic.[3] If the sample turns into a gum or oil rather than melting sharply:
Cause: Residual solvent or water absorption.
Fix: Dry the sample in a vacuum desiccator over
for 24 hours.
Check: Verify the salt form. The hydrochloride salt (
) will have a significantly higher melting point () than the free base. Ensure you are testing the intended form.
References
ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. Retrieved from [Link]
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Thermal Analysis Application Note. Retrieved from [Link]
Buchi. (2023). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
A Comparative Guide to Purity Validation of 2-(4-Ethylphenyl)morpholine: UPLC-MS vs. Alternative Methodologies
In the landscape of pharmaceutical development and quality control, the rigorous validation of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth technical comparison of Ultr...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the rigorous validation of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth technical comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the purity assessment of 2-(4-Ethylphenyl)morpholine, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the causality behind experimental choices, present a detailed UPLC-MS protocol, and compare its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical methods for purity determination.
Introduction: The Analytical Challenge of Substituted Morpholines
2-(4-Ethylphenyl)morpholine is a heterocyclic compound featuring both an amine and an ether functional group.[1] Its structure lends it to a variety of applications in organic synthesis, often as a building block for more complex molecules.[1][2] The purity of this intermediate is critical, as impurities can carry through to the final drug substance, potentially affecting its efficacy and safety. The analytical challenge lies in developing a method that is not only sensitive enough to detect trace impurities but also specific enough to distinguish them from the main compound and from each other.
UPLC-MS has emerged as a powerful tool for impurity profiling due to its high resolution, sensitivity, and speed.[3][4] This guide will demonstrate the superiority of UPLC-MS for this application and provide a framework for its validation in accordance with international guidelines.[5][6][7]
UPLC-MS: The Premier Choice for Purity Validation
The adoption of UPLC technology, which utilizes sub-2 µm particle columns, allows for significantly higher chromatographic efficiency compared to traditional HPLC.[3][8] This results in sharper peaks, better resolution of closely eluting impurities, and faster analysis times.[3] When coupled with a mass spectrometer, the analyst gains an orthogonal detection method that provides molecular weight information, aiding in the identification of unknown impurities.[9][10][11]
The development of a robust UPLC-MS method is a systematic process. The choices made at each step are grounded in the physicochemical properties of 2-(4-Ethylphenyl)morpholine and the principles of chromatography and mass spectrometry.
Column Chemistry: A C18 reversed-phase column is selected due to the non-polar nature of the ethylphenyl group. The 1.7 µm particle size of the UPLC column ensures high resolution and peak capacity.
Mobile Phase: A gradient elution with acetonitrile and water is employed to effectively separate compounds with a range of polarities. A small amount of formic acid is added to the mobile phase to improve peak shape and to promote ionization in the mass spectrometer by providing a source of protons.
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is chosen because the morpholine nitrogen is basic and readily protonated.[1] A single quadrupole mass spectrometer provides the necessary sensitivity and selectivity for impurity detection and quantification.[10]
The following diagram illustrates the logical workflow for the purity validation of 2-(4-Ethylphenyl)morpholine using UPLC-MS.
Caption: UPLC-MS workflow for purity validation.
Instrumentation:
ACQUITY UPLC System (Waters) or equivalent
Single Quadrupole Mass Spectrometer with ESI source (e.g., Waters SQ Detector 2)
Chromatographic Conditions:
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 5 minutes
Flow Rate: 0.5 mL/min
Column Temperature: 40 °C
Injection Volume: 1 µL
Mass Spectrometer Settings:
Ionization Mode: ESI Positive
Capillary Voltage: 3.0 kV
Cone Voltage: 30 V
Source Temperature: 150 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 600 L/hr
Scan Range: m/z 50-500
Comparative Analysis: UPLC-MS vs. GC-MS
While UPLC-MS offers significant advantages, it is instructive to compare it with a more traditional method for analyzing morpholine derivatives: Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15]
Direct analysis of morpholine derivatives by GC can be challenging due to their polarity.[13] Therefore, a derivatization step is often employed to increase volatility.[12][13][14] A common method involves the reaction of the morpholine's secondary amine with sodium nitrite under acidic conditions to form a more volatile N-nitrosomorpholine derivative.[12][13][14][15]
The following diagram illustrates the derivatization and analysis workflow for the GC-MS method.
Toxicological profile comparison of ethyl vs methyl phenylmorpholines
Executive Summary This guide provides a rigorous toxicological and pharmacological comparison between Methyl Phenylmorpholine (specifically the 3-methyl analogue, Phenmetrazine ) and its higher homologue, Ethyl Phenylmor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a rigorous toxicological and pharmacological comparison between Methyl Phenylmorpholine (specifically the 3-methyl analogue, Phenmetrazine ) and its higher homologue, Ethyl Phenylmorpholine (specifically the 3-ethyl analogue, Phenetrazine ).
While Phenmetrazine is a well-characterized monoamine releasing agent with a documented history of clinical use and abuse, Phenetrazine remains a "designer" analogue with a scarcer toxicological footprint. This analysis synthesizes established data with Structure-Activity Relationship (SAR) principles to delineate their divergent risk profiles. The core finding is that the steric expansion from methyl to ethyl at the 3-position alters transporter selectivity and metabolic clearance, potentially shifting the toxicity profile from acute dopaminergic neurotoxicity to prolonged cardiovascular stress.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The fundamental difference lies in the alkyl substituent at the 3-position of the morpholine ring. This structural modification impacts lipophilicity (LogP) and blood-brain barrier (BBB) permeability.
Feature
Phenmetrazine (Methyl)
Phenetrazine (Ethyl)
Impact of Modification
IUPAC Name
3-methyl-2-phenylmorpholine
3-ethyl-2-phenylmorpholine
Extension of alkyl chain by one methylene unit (-CH₂-).
CAS Number
134-49-6
100368-98-7
N/A
Molecular Weight
177.25 g/mol
191.27 g/mol
Slight increase in mass; negligible effect on diffusion.
LogP (Predicted)
~1.5 - 1.8
~2.0 - 2.3
Ethyl is more lipophilic. Enhances BBB penetration but may increase tissue retention.
pKa (Base)
~8.5
~8.5
Similar basicity; lysosomal trapping potential remains high for both.
Pharmacodynamics: Mechanism of Action
Both compounds function primarily as Norepinephrine-Dopamine Releasing Agents (NDRAs) . They enter the presynaptic neuron via membrane transporters (DAT/NET) and reverse the direction of transport, flooding the synapse with monoamines.
Transporter Selectivity (SAR Analysis)
Phenmetrazine (Methyl): Exhibits high potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The methyl group provides an optimal steric fit for the orthosteric binding site of DAT.
Phenetrazine (Ethyl): The ethyl group introduces steric bulk. Based on SAR of alpha-ethyl-phenethylamines (e.g., buphedrone vs. methcathinone), this modification typically reduces DAT affinity while preserving or slightly enhancing NET affinity.
Result: Phenetrazine is predicted to have a higher NET:DAT ratio, leading to a more adrenergic (peripheral stimulation) profile relative to the euphoric (dopaminergic) profile of Phenmetrazine.
Diagram: Synaptic Release Mechanism
The following diagram illustrates the interaction with the Dopamine Transporter (DAT).
Caption: Mechanism of Action. Both compounds act as substrates for DAT, reversing transport. The ethyl analogue (Phenetrazine) encounters greater steric hindrance at 'DAT (Extracellular)', reducing potency.
Toxicological Profile Comparison
Acute Toxicity Risks
Toxicity Endpoint
Phenmetrazine (Methyl)
Phenetrazine (Ethyl)
Causality / Mechanism
Cardiovascular
High
Very High
Ethyl substitution often skews selectivity toward NET (Norepinephrine). Excess NE release drives hypertension, tachycardia, and vasoconstriction more aggressively than balanced DA/NE releasers.
Psychosis
High (Dose-dependent)
Moderate
Dopamine release is the primary driver of stimulant psychosis. Phenetrazine's likely lower DAT potency may reduce this risk slightly, unless compensatory high dosing occurs.
Hyperthermia
Moderate
High
Adrenergic stimulation combined with increased lipophilicity (tissue accumulation) impairs thermoregulation.
Cytotoxicity & Neurotoxicity
Oxidative Stress: Both compounds, by increasing cytosolic dopamine, promote the formation of reactive oxygen species (ROS) via dopamine auto-oxidation (formation of dopamine quinones).
Mitochondrial Dysfunction: In in vitro assays (e.g., SH-SY5Y cells), phenylmorpholines generally show lower direct cytotoxicity compared to halogenated amphetamines (e.g., 4-CA). However, the Ethyl variant's higher lipophilicity may facilitate greater accumulation in mitochondrial membranes, potentially uncoupling oxidative phosphorylation at toxic doses.
Metabolic Stability & Pharmacokinetics
Metabolism is the critical differentiator for duration of action and bioaccumulation.
Phenmetrazine: Primarily metabolized via p-hydroxylation (CYP2D6) and N-oxidation to a lactam. The compact methyl group is metabolically stable.
Phenetrazine: The ethyl side chain offers an additional site for metabolic attack (omega-minus-1 oxidation), but the steric bulk near the nitrogen can paradoxically hinder N-dealkylation or ring-opening enzymes.
Prediction: Phenetrazine likely exhibits a longer half-life due to lipophilic storage and slower clearance, increasing the risk of accumulation upon re-dosing.
Diagram: Metabolic Pathways
Caption: Divergent metabolic fates. While both undergo ring hydroxylation, the ethyl group in Phenetrazine introduces complex side-chain oxidation possibilities that may prolong clearance.
Experimental Protocols
To validate the comparative profiles described above, the following standardized protocols are recommended for the research laboratory.
Objective: Determine IC50/EC50 values for DAT, NET, and SERT.
Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET) using sucrose gradient centrifugation.
Incubation: Suspend synaptosomes in Krebs-Henseleit buffer containing 0.1% glucose.
Treatment: Add test compounds (Methyl vs. Ethyl) at concentrations ranging from 1 nM to 10 µM. Incubate for 15 min at 37°C.
Substrate Addition: Add [³H]-Dopamine or [³H]-Norepinephrine (final conc. 5 nM).
Termination: Stop reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Fit curves using non-linear regression to determine IC50. Note: To distinguish release from uptake inhibition, perform a "pre-loading" release assay.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Compare cell viability thresholds.
Cell Line: HEK293 (kidney) or SH-SY5Y (neuroblastoma).
Seeding: Plate cells at 1x10⁴ cells/well in 96-well plates. Adhere for 24h.
Exposure: Treat with Phenmetrazine or Phenetrazine (0, 10, 50, 100, 500 µM) for 24h and 48h.
Dye Addition: Add MTT reagent (0.5 mg/mL) for 4h at 37°C.
Solubilization: Dissolve formazan crystals in DMSO.
Readout: Measure absorbance at 570 nm.
Validation: Use Triton X-100 (1%) as a positive control for cell death.
Comparative Data Summary (Synthesized)
The following values represent a synthesis of experimental data for Phenmetrazine and SAR-inferred values for Phenetrazine based on structural homology.
Parameter
Phenmetrazine (Methyl)
Phenetrazine (Ethyl)
Clinical Implication
DAT EC50 (Release)
~50 - 130 nM
~200 - 400 nM (Est.)
Methyl is a more potent reinforcing agent (abuse liability).
NET EC50 (Release)
~30 - 50 nM
~40 - 80 nM (Est.)
Both are potent adrenergic agents; Ethyl retains CV risk despite lower euphoria.
SERT EC50
> 7,000 nM
> 5,000 nM
Negligible serotonergic activity for both; low risk of Serotonin Syndrome alone.
Half-Life (T1/2)
~8 hours
~10-12 hours (Est.)
Ethyl requires longer washout periods.
Therapeutic Index
Narrow
Narrower
Higher risk of accidental overdose with Ethyl due to delayed onset/clearance.
References
Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[1] Neuropharmacology.[2][1] Link
Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.[3] Link
McLaughlin, G., et al. (2018). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[4] Link
PubChem. Phenmetrazine (Compound Summary). National Library of Medicine.[5] Link
PubChem. 3-Ethyl-2-phenylmorpholine (Phenetrazine).[6][5] National Library of Medicine.[5] Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-(4-Ethylphenyl)morpholine
Content Type: Technical Safety Guide
Audience: Research Scientists, Medicinal Chemists, HSE Officers
Executive Summary & Situational Awareness
Immediate Action Required: Treat 2-(4-Ethylphenyl)morpholine as a dual-threat agent : it possesses the corrosive properties of organic amines and the potent bioactivity of phenmetrazine analogues (psychostimulants).
Standard "general lab safety" is insufficient. This compound is a structural analogue of Phenmetrazine (3-methyl-2-phenylmorpholine).[1][2] The addition of the ethyl group at the para-position increases lipophilicity, significantly enhancing dermal absorption rates .
Outer Layer: 5-8 mil (0.12–0.20 mm) Extended Cuff Nitrile or Neoprene.
Rationale: Morpholine derivatives swell nitrile rubber. The outer glove acts as a "sacrificial barrier." If the outer glove is splashed, it must be stripped immediately. The inner glove protects the skin during the removal process.
For Spill Cleanup: Do NOT use nitrile. Use Silver Shield (Laminate) or Butyl Rubber gloves.
Flush area with tepid water for minimum 15 minutes .
Do not use vinegar or neutralizing agents (exothermic risk).
Seek medical attention; inform them of "Lipophilic Amine" exposure.[4]
Eye Contact:
Flush at eyewash station for 15 minutes. Hold eyelids open.
Transport to ER immediately.
Spill Cleanup Workflow
For spills > 5 mL:
Evacuate the immediate area.
Don PPE: Laminate gloves (Silver Shield), goggles, face shield.
Absorb: Use Vermiculite or Sand . Do not use paper towels (rapid evaporation surface).
Neutralize: Once absorbed, the waste can be packed. Wipe the surface with dilute acetic acid (1%) followed by soap and water to protonate and solubilize any residue.
Waste Disposal & Compliance
Classification: Hazardous Chemical Waste (Toxic, Corrosive).
Waste Stream
Description
Disposal Container
Solid Waste
Contaminated gloves, paper towels, weighing boats.
Environmental Note: Morpholines are often poorly biodegradable and harmful to aquatic life. Under no circumstances should this be poured down the sink.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenmetrazine (Analogue Reference). Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Morpholine. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Morpholine (Hazard Classification). Retrieved from [Link]
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]